Staurosporine, VETRANAL(TM), analytical standard
説明
Historical Context of Staurosporine Discovery
Staurosporine was first isolated in 1977 by Satoshi Omura and his colleagues at the Kitasato Institute in Japan during a screening for microbial alkaloids nih.govsatoshi-omura.infoebi.ac.ukresearchgate.netpsu.edu. Initially designated as antibiotic AM-2282, the compound was derived from a culture of the bacterium Streptomyces staurosporeus, found in a soil sample collected in Mizusawa City, Japan satoshi-omura.infoebi.ac.ukpsu.eduwikipedia.orgwikidoc.orgwikipedia.org.
Early investigations into Staurosporine's biological activities revealed promising antifungal and hypotensive properties, though it exhibited no antibacterial activity satoshi-omura.info. The full chemical structure of Staurosporine was elucidated through X-ray crystallography in 1994, which also established its correct relative stereochemistry ebi.ac.ukpsu.eduwikipedia.orgwikidoc.orgwikipedia.org. A decade after its initial discovery, in 1986, a groundbreaking finding emerged: Staurosporine was identified as a potent nanomolar inhibitor of protein kinases nih.govsatoshi-omura.info. This discovery was particularly significant as it coincided with the burgeoning understanding of protein kinase roles in cellular regulation and disease, including cancer nih.govsatoshi-omura.info. The recognition of Staurosporine's potent kinase inhibitory activity positioned it as a forerunner in the search for novel anticancer drugs and spurred widespread interest in the pharmaceutical industry for screening natural products and synthesizing chemical compounds with similar mechanisms nih.govsatoshi-omura.info.
The timeline of Staurosporine's key discoveries is summarized below:
| Year | Event | Details |
| 1977 | Discovery and Isolation | Isolated from Streptomyces staurosporeus at the Kitasato Institute, initially named AM-2282. nih.govsatoshi-omura.infoebi.ac.ukresearchgate.netpsu.eduwikipedia.org |
| 1986 | Protein Kinase Inhibition | Identified as a nanomolar inhibitor of protein kinases. nih.govsatoshi-omura.info |
| 1994 | Structure Elucidation | Full chemical structure and absolute stereochemistry determined by X-ray crystallography. ebi.ac.ukpsu.eduwikipedia.orgwikidoc.orgwikipedia.org |
Staurosporine as a Foundational Indolocarbazole Alkaloid
Staurosporine holds a foundational position as the first discovered member of the indolocarbazole class of alkaloids, a group characterized by a bis-indole chemical structure ebi.ac.ukwikipedia.orgwikidoc.orgwikipedia.org. Chemically, Staurosporine is classified as an indolocarbazole alkaloid and an organic heterooctacyclic compound ebi.ac.uknih.govflybase.org. More specifically, it belongs to the indolo(2,3-a)carbazoles, and within this group, it is part of the indolo(2,3-a)pyrrole(3,4-c)carbazoles, falling into the non-halogenated class wikipedia.orgwikipedia.org. Its complex molecular architecture is derived biosynthetically from two molecules of the amino acid L-tryptophan, with additional components from glucose and methionine contributing to its sugar moiety satoshi-omura.info.
As a research tool, Staurosporine is widely recognized as a prototypical ATP-competitive kinase inhibitor wikipedia.org. It exhibits a strong affinity for the ATP-binding site of numerous kinases, preventing ATP binding and thereby inhibiting kinase activity wikipedia.orgwikidoc.org. While highly potent, Staurosporine is known for its broad, non-selective inhibition across a wide range of protein kinases, including protein kinase C (PKC) isoforms, and particularly tyrosine kinases satoshi-omura.infowikipedia.orgguidetopharmacology.org. This promiscuity, while limiting its direct clinical use due to potential off-target effects, has made it an invaluable agent for in vitro and cellular research to broadly inhibit kinase activity and investigate cellular processes wikipedia.org.
Beyond its role as a kinase inhibitor, Staurosporine has been extensively studied for its ability to induce apoptosis (programmed cell death) in various cell lines, often by activating caspase-3 wikipedia.orgsigmaaldrich.com. At lower concentrations, it can also induce specific cell cycle effects, arresting cells in either the G1 or G2 phase ebi.ac.ukwikipedia.org. Furthermore, Staurosporine serves as a crucial precursor in the natural biosynthetic pathways of other important compounds, such as K252c (staurosporine aglycone) and the protein kinase inhibitor midostaurin (B1676583) (PKC412), highlighting its significance in the realm of natural product chemistry and drug discovery wikipedia.org.
Structure
2D Structure
特性
CAS番号 |
62996-74-1 |
|---|---|
分子式 |
C28H26N4O3 |
分子量 |
466.5 g/mol |
IUPAC名 |
(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28+/m1/s1 |
InChIキー |
HKSZLNNOFSGOKW-WIFUGMKFSA-N |
異性体SMILES |
C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
正規SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
外観 |
Solid powder |
他のCAS番号 |
62996-74-1 |
ピクトグラム |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)- Staurosporine |
製品の起源 |
United States |
Origin and Biosynthetic Pathways
Discovery Source and Microbial Isolation
Staurosporine was first discovered and isolated in 1977 from the bacterium Streptomyces staurosporeus, which was found in a soil sample collected in Mizusawa City, Japan wikipedia.orgsatoshi-omura.info. This initial discovery marked the identification of the first member of what would become a large class of over 50 bis-indole alkaloids wikipedia.org. While Streptomyces staurosporeus is the original source, subsequent research has identified other microorganisms capable of producing staurosporine and its derivatives. These include other species of actinomycetes, such as Streptomyces sp. TP-A0274, Lentzea albida, and Streptomyces roseoflavus, as well as some marine invertebrates that host these producing bacteria nih.govoup.comresearchgate.net.
Genetic Basis of Staurosporine Biosynthesis
The biosynthesis of staurosporine is orchestrated by a dedicated group of genes organized into a single biosynthetic gene cluster (BGC). In Streptomyces sp. TP-A0274, this cluster spans approximately 20 kilobases (kb) and contains a set of 14-15 open reading frames (ORFs) nih.govsemanticscholar.orgresearchgate.netresearchgate.net. These genes, designated as 'sta', code for the enzymes required for every step of the pathway, from the formation of the core structure to the final tailoring reactions.
The BGC can be functionally categorized into several groups of genes nih.govresearchgate.net:
Aglycone Biosynthesis: Genes such as staO, staD, and staP are responsible for the enzymes that construct the indolocarbazole aglycone, the core scaffold of the molecule.
Deoxysugar Biosynthesis: A series of eight genes (staA, staB, staE, staJ, staI, staK, staMA, staMB) code for the enzymes that synthesize the specialized deoxysugar moiety that is attached to the aglycone.
Aglycone-Sugar Linkage: Two crucial genes, staG and staN, encode the enzymes that form the bonds between the aglycone and the sugar.
Regulation: The gene staR is believed to function as a transcriptional regulator, controlling the expression of the other genes within the cluster.
| Gene | Proposed Function | Role in Biosynthesis |
|---|---|---|
| staO | L-amino acid oxidase | Initial conversion of L-tryptophan to an imine intermediate wikipedia.orgresearchgate.net |
| staD | Chromopyrrolic acid synthase | Dimerization of imine intermediates to form the indolocarbazole scaffold wikipedia.orgnih.gov |
| staP | Cytochrome P450 enzyme | Involved in the oxidative steps of aglycone formation nih.govresearchgate.netnih.gov |
| staC | Decarboxylase | Assists in the final cyclization and formation of the staurosporine aglycone (K252c) wikipedia.org |
| staG | Glycosyltransferase | Attaches the deoxysugar to the aglycone via an N-glycosidic bond nih.govnih.govnih.gov |
| staN | P450 Oxygenase | Forms the second C-N bond between the sugar and the aglycone nih.govnih.govnih.gov |
| staMA/staMB | Methyltransferases | Perform the final O- and N-methylation steps on the sugar moiety wikipedia.orgnih.gov |
| staR | Transcriptional Regulator | Controls the expression of the biosynthetic genes nih.govresearchgate.net |
Key Biosynthetic Enzymes and Intermediates
The assembly of staurosporine is a stepwise process catalyzed by the specific enzymes encoded by the 'sta' gene cluster. The pathway involves the formation of the core aglycone, the synthesis of a sugar, the joining of these two components, and final modifications.
The biosynthesis of the characteristic indolocarbazole aglycone of staurosporine begins with two molecules of the amino acid L-tryptophan. nih.govnih.gov Isotope labeling studies have confirmed that the entire aglycone skeleton is derived from these two tryptophan units. nih.gov The initial step is catalyzed by StaO, an L-amino acid oxidase, which converts L-tryptophan into an imine intermediate. wikipedia.orgresearchgate.net Following this, the enzyme StaD catalyzes the dimerization of two of these imine molecules, which then undergo a series of cyclization and decarboxylation reactions, assisted by enzymes like StaP and StaC, to form the stable aglycone known as K252c. wikipedia.org
Once the aglycone (K252c) and the deoxysugar (NTP-L-ristoamine) are formed through their respective pathways, the glycosyltransferase enzyme StaG catalyzes the crucial first linkage between them. wikipedia.org StaG attaches the sugar moiety to one of the indole nitrogen atoms of the aglycone, forming a standard N-glycosidic bond. nih.govnih.gov This reaction is a critical step that prepares the intermediate for the final and most unusual cyclization event. nih.gov Research has shown that StaG exhibits some flexibility, capable of transferring various other deoxysugars to the indolocarbazole core in experimental setups. nih.govnih.gov
The final ring closure that gives staurosporine its unique and rigid structure is catalyzed by StaN, a cytochrome P450 oxygenase. nih.govnih.gov After StaG attaches the sugar through one nitrogen atom, StaN facilitates the formation of a second, highly unusual C-N bond between the sugar and the second indole nitrogen of the aglycone. wikipedia.orgnih.gov This creates the distinctive five-ring system where the sugar moiety is covalently bonded to both indole nitrogens, locking the molecule into a fixed conformation. wikipedia.orgnih.gov The combined action of StaG and StaN is essential for the complete formation of the staurosporine core. nih.govnih.gov
The elucidation of the staurosporine biosynthetic pathway has been aided by the isolation and characterization of key intermediates. Among these are Holyrines A and B, which were isolated from a marine actinomycete. researchgate.net Holyrine A is considered a direct precursor in the staurosporine pathway. nih.gov It is an indolocarbazole with the sugar attached to only one of the indole nitrogens, representing the product of the StaG enzyme before the action of StaN. nih.gov Experiments have demonstrated that when Holyrine A is supplied to a bacterial strain expressing the subsequent enzymes (StaN and the methyltransferases StaMA and StaMB), it is efficiently converted into staurosporine. nih.gov This confirms its status as a late-stage intermediate and provides insight into the precise sequence of the final biosynthetic steps. The product of the StaN reaction is an intermediate called O-demethyl-N-demethyl-staurosporine, which is then methylated twice to yield the final staurosporine molecule. wikipedia.orgnih.gov
Heterologous Expression Systems for Biosynthetic Pathway Elucidation
The elucidation of the staurosporine biosynthetic pathway has been greatly facilitated by the use of heterologous expression systems. This technique involves transferring the entire biosynthetic gene cluster from its native producer into a more genetically tractable host organism. The heterologous expression of the staurosporine BGC has been successfully achieved in several Streptomyces species, including Streptomyces lividans and Streptomyces albus. semanticscholar.orgnih.govnih.gov
By expressing the complete 38-kb gene cluster from Streptomyces sp. TP-A0274 in S. lividans, researchers confirmed the role of the cloned genes in staurosporine biosynthesis. semanticscholar.orgnih.govresearchgate.net More recently, Streptomyces albus J1074 has been identified as a particularly suitable heterologous host, achieving a staurosporine yield of 750 mg/L, significantly higher than the native producer. nih.gov Further optimization in S. albus, including the integration of multiple copies of the BGC and fermentation process optimization, has led to a remarkable yield of 4568 mg/L. nih.gov
These heterologous systems have not only enabled higher production titers but also provided a platform for functional characterization of individual biosynthetic genes. For instance, the roles of the N-glycosyltransferase StaG and the P450 oxygenase StaN in the late steps of staurosporine biosynthesis were deciphered by co-expressing these genes with other pathway components in S. albus. nih.gov
| Host Organism | Staurosporine Production | Key Findings |
| Streptomyces lividans | Confirmed production | Successful heterologous expression of the entire biosynthetic gene cluster. semanticscholar.orgnih.gov |
| Streptomyces albus J1074 | High-titer production (up to 4568 mg/L) | Superior host for staurosporine production; enabled pathway optimization. nih.gov |
| Streptomyces coelicolor M1146 | Production of novel derivatives | Generation of new staurosporine analogs through engineered gene clusters. nih.gov |
Combinatorial Biosynthesis for Novel Indolocarbazoles
Combinatorial biosynthesis is a powerful strategy that leverages the modular nature of biosynthetic pathways to create novel "unnatural" natural products. This approach involves combining genes from different biosynthetic pathways to generate new chemical diversity. The indolocarbazole family, including staurosporine and the related compound rebeccamycin, has been a fertile ground for such biosynthetic engineering efforts. nih.govnih.gov
By dissecting and reconstituting the biosynthetic pathways of rebeccamycin and staurosporine in a heterologous host like Streptomyces albus, researchers have been able to produce a wide array of novel indolocarbazole derivatives. nih.govpnas.orgresearchgate.net This has been achieved by co-expressing different combinations of genes from the rebeccamycin and staurosporine clusters. researchgate.net For example, the gene staC, identified in staurosporine-producing microbes, plays a key role in differentiating the biosynthetic pathways of rebeccamycin and staurosporine. nih.govpnas.org
Furthermore, the introduction of genes from entirely different pathways has expanded the accessible chemical space. The incorporation of halogenase genes, such as pyrH and thal, has resulted in the production of chlorinated indolocarbazole derivatives with novel substitution patterns. nih.govpnas.org Through these combinatorial approaches, over 30 different indolocarbazole compounds have been generated in engineered microbial strains. nih.govpnas.org
Molecular Mechanisms of Action
General Protein Kinase Inhibition
Staurosporine functions as a potent, cell-permeable, and reversible inhibitor of protein kinases nih.govwikipedia.orgtocris.com. Its inhibitory effect stems from its strong affinity for the adenosine (B11128) triphosphate (ATP)-binding site of target kinases, effectively preventing ATP from binding guidetoimmunopharmacology.orgnih.govwikipedia.orgsigmaaldrich.comwikipedia.orgwikipedia.org.
ATP-Competitive Binding Modality
Staurosporine is characterized as a prototypical ATP-competitive kinase inhibitor nih.govwikipedia.orgsigmaaldrich.comwikipedia.org. It binds within the binding pockets of target kinases by competing directly with ATP molecules nih.gov. Structural analyses, including X-ray crystal structures, have revealed extensive buried surface area interactions between the adenine (B156593) binding site of the protein kinase and the extended aromatic plane of staurosporine nih.govnih.gov. This strong binding affinity, often in the low nanomolar range, contributes to its potent inhibitory effects across a wide array of kinases nih.govwikipedia.orgnih.gov.
Pan-Kinase Inhibitory Spectrum
Staurosporine exhibits a broadly selective and potent pan-kinase inhibitory spectrum, demonstrating submicromolar binding to the vast majority of tested protein kinases, with many binding more tightly than 100 nM nih.govflybase.orgnih.govresearchgate.nettocris.comnih.gov. This lack of high selectivity, while precluding its direct clinical use as a single agent due to potential off-target effects, has made it an invaluable research tool for studying kinase-dependent cellular processes and inducing apoptosis wikipedia.orgsigmaaldrich.comtocris.com.
The table below summarizes the inhibitory concentrations (IC50 values) of staurosporine against a selection of protein kinases, highlighting its broad inhibitory activity:
| Kinase Target | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | 0.7 - 6 | wikipedia.orgflybase.orgwikipedia.orgtocris.comresearchgate.netnih.govnewdrugapprovals.org |
| cAMP-Dependent Protein Kinase (PKA) | 7 - 15 | wikipedia.orgwikipedia.orgtocris.comresearchgate.nettocris.comnih.govnewdrugapprovals.orgciteab.com |
| cGMP-Dependent Protein Kinase (PKG) | 8.5 | wikipedia.orgwikipedia.orgtocris.comresearchgate.net |
| CDK1/cyclin B | 5 | flybase.org |
| CDK2/cyclin A | 7 | flybase.org |
| CDK4/cyclin D | 3-10 | flybase.org |
| CDK5/p25 | 4 | flybase.org |
| GSK-3β | 15 | wikipedia.orgflybase.org |
| Pim-1 kinase | 10 | flybase.org |
| p60v-src | 6 | tocris.comnih.govciteab.com |
| CaM Kinase II | 20 | tocris.comnih.gov |
| Phosphorylase kinase | 3 | newdrugapprovals.org |
| c-Fgr | 2 | newdrugapprovals.org |
| TAOK2 | 3000 | newdrugapprovals.org |
Specific Protein Kinase Inhibition Profiles
While staurosporine is a pan-kinase inhibitor, its effects on specific protein kinases have been extensively studied, revealing nuanced modulation profiles.
Protein Kinase C Isoform Modulation
Staurosporine is a particularly potent inhibitor of Protein Kinase C (PKC) with IC50 values as low as 0.7 nM wikipedia.orgflybase.orgwikipedia.orgtocris.comresearchgate.net. It has been shown to inhibit all known PKC enzyme isoforms wikipedia.org. At lower concentrations, staurosporine preferentially inhibits conventional and novel isoforms of PKC mims.com. Studies have shown that atypical PKC isoforms, such as PKCζ, may be less affected or unaffected by staurosporine at certain concentrations mims.com. Staurosporine can induce the translocation of multiple PKC isoforms from the cytosol to membrane and/or cytoskeletal fractions, leading to isozyme downregulation within 24 hours acetherapeutics.com. Its mechanism of action in certain cellular processes, such as inducing steroidogenesis, has been suggested to require PKC involvement mrc.ac.uk.
Inhibition of cAMP-Dependent Protein Kinase (PKA)
Staurosporine is a known inhibitor of cAMP-dependent protein kinase (PKA), with reported IC50 values ranging from 7 nM to 15 nM wikipedia.orgwikipedia.orgtocris.comresearchgate.nettocris.comnih.govnewdrugapprovals.orgciteab.com. Its inhibitory action on PKA occurs through binding to the ATP site of the enzyme guidetopharmacology.org. This inhibition contributes to its broader cellular effects, as PKA plays critical roles in various signaling pathways, including those involved in gene expression and cell survival citeab.com.
Regulation of cGMP-Dependent Protein Kinase (PKG)
Staurosporine also inhibits cGMP-dependent protein kinase (PKG), with reported IC50 values of approximately 8.5 nM wikipedia.orgwikipedia.orgtocris.comresearchgate.net. PKG is a major intracellular mediator of cGMP signal transduction in eukaryotic cells, regulating processes such as smooth muscle relaxation and platelet aggregation abcam.comguidetomalariapharmacology.org. KT5823, an analog of staurosporine, specifically inhibits PKG by interfering with ATP binding to its catalytic domain drugbank.comguidetopharmacology.org. PKG itself is a homodimer comprising both a regulatory and a catalytic domain, and its activation is dependent on cGMP binding to the regulatory domain abcam.comguidetomalariapharmacology.org.
Compound Names and PubChem CIDs
Modulation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
Staurosporine acts as an effective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a critical enzyme involved in various calcium-mediated cellular functions. nih.govscbt.com Research using CaMKII purified from rat brain demonstrated that staurosporine inhibits CaMKII activity with a half-maximal inhibitory concentration (IC50) of 20 nM and maximal inhibition at 100 nM. nih.govrndsystems.com This inhibition is noncompetitive with respect to ATP, calmodulin, and the phosphate (B84403) acceptor (beta-casein). nih.gov Staurosporine also suppresses the autophosphorylation of the alpha- and beta-subunits of CaMKII at concentrations similar to those that inhibit enzyme activity. nih.govresearchgate.net Furthermore, it attenuates the Ca2+/calmodulin-independent activity of autophosphorylated CaMKII, suggesting that staurosporine interacts with the catalytic domain of the enzyme, distinct from the ATP-binding or substrate-binding sites. nih.govresearchgate.net However, some studies indicate that staurosporine inhibits CaMKII in an ATP-competitive manner and that its inhibitory effect on CaMKII activity does not necessarily prevent Ca2+-induced translocation of CaMKII to its binding partners like GluN2B or to synapses. nih.gov
Myosin Light Chain Kinase (MLCK) Inhibition
Staurosporine is a potent inhibitor of Myosin Light Chain Kinase (MLCK), an enzyme crucial for regulating vascular smooth muscle tone. nih.govncats.ionih.gov Studies have shown that staurosporine can inhibit MLCK from various tissue sources in a concentration-dependent manner. ahajournals.org For instance, staurosporine was found to be more potent than isoquinolinesulfonamides like H7 in inhibiting MLCK. ahajournals.org The vasorelaxant and antihypertensive actions of staurosporine observed in spontaneously hypertensive rats are consistent with its ability to inhibit MLCK, among other kinases. nih.govahajournals.org
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition
Staurosporine is also recognized as a potent inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), with a reported IC50 value of 15 nM. ncats.ionih.gov GSK-3β is a multifunctional serine-threonine protein kinase involved in a wide array of biological processes, including glycogen synthesis, neurodegenerative diseases, and cell death. nih.gov Structural analysis suggests that staurosporine binds in the cleft formed between the N-terminal and C-terminal lobes of the enzyme, known as the hinge region, forming hydrogen bonds with residues such as Asp133 and Val135. nih.govresearchgate.net Additionally, hydrophobic interactions occur between the fused carbazole (B46965) moiety of staurosporine and residues like Ile62, Gly63, Val70, and Tyr134. nih.gov
Here is a summary of Staurosporine's inhibitory activities on certain kinases:
| Kinase | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | 0.7 - 3 | ncats.iorndsystems.com |
| p60v-src Tyrosine Protein Kinase | 6 - 6.4 | rndsystems.comsigmaaldrich.comiscabiochemicals.com |
| Protein Kinase A (PKA) | 7 | rndsystems.comiscabiochemicals.com |
| CaM Kinase II (CaMKII) | 20 | rndsystems.comiscabiochemicals.com |
| Myosin Light Chain Kinase (MLCK) | 1 - 20 | ncats.iocellsignal.com |
| Glycogen Synthase Kinase-3 Beta (GSK-3β) | 15 | ncats.ionih.gov |
| Platelet-Derived Growth Factor Receptor (PDGFR) Autophosphorylation | 32 | portlandpress.com |
p60v-src Tyrosine Protein Kinase Inhibition
Staurosporine demonstrates inhibitory effects on tyrosine kinase activities, including p60v-src. nih.govsigmaaldrich.comnih.gov It has been reported that staurosporine can inhibit the tyrosine-specific protein kinase activity of the Rous sarcoma virus transforming protein p60v-src. nih.gov Even at low concentrations (1-8 nM) in the presence of 100 µM ATP, staurosporine was capable of inhibiting p60v-src phosphorylation, suggesting that it does not compete with ATP for binding at these concentrations. sigmaaldrich.com However, other research indicates an IC50 of 6 nM for p60v-src tyrosine protein kinase. rndsystems.comiscabiochemicals.com While staurosporine can inhibit p60v-src, it does not affect the tyrosine phosphorylation of v-src in all contexts, such as in PC12 cells stimulated with nerve growth factor. nih.gov
Platelet-Derived Growth Factor Receptor Autophosphorylation Inhibition
Staurosporine is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) autophosphorylation. portlandpress.comnih.gov Submicromolar concentrations of staurosporine directly inhibit both PDGFR autophosphorylation and the subsequent c-fos mRNA expression induced by PDGF stimulation in intact cells. nih.govnih.gov The IC50 value for staurosporine's inhibition of PDGFR autophosphorylation has been reported as 32 nM. portlandpress.com This inhibitory effect on PDGFR tyrosine kinase activation occurs in both cell-free receptor preparations and intact cells. nih.gov This suggests that staurosporine inhibits PDGF-dependent phosphoinositide hydrolysis and Ca2+ mobilization through a proximal inhibitory effect on ligand-induced activation of the PDGFR tyrosine kinase. nih.gov
Mechanisms Beyond Direct Kinase Inhibition
Beyond its well-established role as a direct kinase inhibitor, staurosporine also exhibits mechanisms that influence cellular processes indirectly. nih.govphysiology.org
Modulation of Signal Transduction Cascades (e.g., Smad 2 pathway)
Staurosporine, a potent microbial alkaloid, exerts its diverse biological effects primarily through its activity as a broad-spectrum protein kinase inhibitor. Its mechanism of action involves preventing adenosine triphosphate (ATP) from binding to the ATP-binding site of various kinases, owing to its strong affinity for this site. This non-selective inhibition impacts numerous signal transduction pathways crucial for cellular processes such as growth, differentiation, and apoptosis. wikipedia.orgwikipedia.orgciteab.comflybase.orgnih.govguidetopharmacology.orgfishersci.finih.govmicrobenotes.com
A significant aspect of staurosporine's modulation of signal transduction cascades is its influence on the Smad 2 pathway, particularly in the context of transforming growth factor-beta 1 (TGF-β1) signaling. The TGF-β/Smad pathway is a canonical signaling cascade critical for various cellular functions, including the regulation of extracellular matrix (ECM) production and myofibroblast differentiation. wikipedia.orgtci-chemical-trading.com
Detailed research findings demonstrate that staurosporine effectively regulates the Smad 2 signaling pathway. In studies involving TGF-β1-induced nasal polyp-derived fibroblasts (NPDFs), staurosporine pretreatment significantly attenuated the production of profibrotic markers such as collagen type-I (Col-1), fibronectin, and α-smooth muscle actin (α-SMA). wikipedia.orgtci-chemical-trading.com These inhibitory effects were specifically mediated by the modulation of the Smad 2 signaling pathway. wikipedia.orgtci-chemical-trading.com
TGF-β1 typically induces the phosphorylation of Smad 2, leading to the formation of oligomeric complexes with Smad 4. These complexes then translocate to the nucleus, where they activate the transcription of profibrotic genes, thereby inducing fibrotic reactions. wikipedia.org Staurosporine has been shown to suppress the expression levels of phosphorylated Smad 2 (p-Smad 2) in NPDFs stimulated with TGF-β1, thereby inhibiting this fibrotic cascade. wikipedia.orgtci-chemical-trading.com Furthermore, the morphological transformation of cells induced by TGF-β1, characterized by actin cytoskeleton reorganization and changes in E-cadherin and β-catenin, can be abrogated by staurosporine, highlighting its impact on TGF-β1-mediated cellular responses.
The broad inhibitory nature of staurosporine extends to crosstalk between the TGF-β/Smad pathway and other crucial signaling cascades. For instance, TGF-β signaling interacts with pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), Rho-like GTPase, and PI3K/AKT pathways. Staurosporine's ability to inhibit various protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), p38 MAPK, p44/42 MAPK, and PI3K, allows it to influence these interconnected networks. wikipedia.orgnih.govguidetopharmacology.orgfishersci.fi For example, co-treatment with low-dose staurosporine and TGF-β1 can induce apoptosis by enhancing TGF-β/Smad signaling and simultaneously suppressing cytoprotective signaling, such as the decreased phosphorylation of PKB/Akt.
The following tables summarize key research findings regarding staurosporine's modulation of signal transduction cascades:
Table 1: Staurosporine's Effect on Smad 2 Pathway Components in TGF-β1-Induced NPDFs
| Component/Pathway | Effect of TGF-β1 Stimulation | Effect of Staurosporine Pretreatment | Reference |
| p-Smad 2 Expression | Significantly enhanced | Suppressed | wikipedia.orgtci-chemical-trading.com |
| Collagen type-I (Col-1) Production | Stimulated | Attenuated | wikipedia.orgtci-chemical-trading.com |
| Fibronectin Production | Stimulated | Attenuated | wikipedia.orgtci-chemical-trading.com |
| α-Smooth Muscle Actin (α-SMA) Production | Stimulated | Attenuated | wikipedia.orgtci-chemical-trading.com |
| ECM Production | Increased | Suppressed | wikipedia.org |
| Myofibroblast Differentiation | Induced | Suppressed | wikipedia.org |
Table 2: Representative Protein Kinases Inhibited by Staurosporine and Their IC50 Values
| Protein Kinase | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | 0.7 - 20 | nih.govguidetopharmacology.orgfishersci.fi |
| Protein Kinase A (PKA) | 7.0 | nih.govfishersci.fi |
| Protein Kinase G (PKG) | 8.5 | fishersci.fi |
| p60v-src tyrosine protein kinase | 6 | nih.gov |
| CaM Kinase II | 20 | nih.gov |
| S6 Kinase (S6K) | Not specified, but inhibited | guidetopharmacology.org |
Cellular and Subcellular Target Interactions
Other Intracellular Targets
Staurosporine's influence extends beyond direct kinase inhibition to encompass other vital intracellular targets, including components involved in phosphatidylserine (B164497) trafficking, Ras protein localization, and nuclear protein phosphorylation nih.govguidetopharmacology.orgnih.gov.
Phosphatidylserine Trafficking and Endosomal Sorting
Staurosporine and its related analogs, such as 7-oxostaurosporine (B119220) (OSS), UCN-01, and UCN-02, have been identified as novel inhibitors of phosphatidylserine (PS) trafficking nih.govguidetopharmacology.orgnih.gov. These compounds disrupt the endosomal recycling of phosphatidylserine, leading to a significant redistribution of PS from the plasma membrane to endosomes and other endomembranes nih.govnih.gov. This perturbation of PS trafficking results in a decrease in PS levels on the inner leaflet of the plasma membrane nih.govnih.gov. The active concentration of anionic phospholipids, particularly PS, on the inner leaflet of the plasma membrane is crucial for maintaining a strong, negative electrostatic potential that is essential for the membrane affinity of proteins utilizing polybasic domains guidetopharmacology.orgnih.gov. The disruption of PS trafficking by staurosporines suggests they act as a pharmacological tool to study the cellular trafficking of PS guidetopharmacology.orgnih.gov.
Ras Protein Mislocalization (K-Ras, H-Ras)
A significant consequence of staurosporine's effect on phosphatidylserine trafficking is the mislocalization of Ras proteins from the plasma membrane nih.govnih.govflybase.org. Ras proteins, including K-Ras and H-Ras, require plasma membrane localization for their biological activity as molecular switches in essential signaling pathways that regulate cell growth, proliferation, and differentiation nih.govguidetopharmacology.orgnih.gov. Staurosporine and its analogs potently inhibit the plasma membrane binding of Ras proteins by blocking the endosomal recycling of phosphatidylserine nih.govflybase.org.
Studies have shown that staurosporines are more active against K-Ras than H-Ras nih.govnih.govflybase.org. In staurosporine-treated cells, K-Ras is displaced to endosomes and undergoes proteasomal-independent degradation nih.govnih.govflybase.org. In contrast, H-Ras redistributes predominantly to the Golgi apparatus and is not degraded nih.govnih.govflybase.org. Furthermore, K-Ras nanoclustering on the plasma membrane is inhibited by staurosporine treatment nih.govflybase.org. This mislocalization of Ras does not correlate with protein kinase C inhibition or the induction of apoptosis nih.govnih.govflybase.org. Staurosporines selectively abrogate K-Ras signaling and the proliferation of K-Ras-transformed cells, highlighting their potential as tools for anti-Ras drug development by targeting Ras trafficking pathways and spatiotemporal organization on the plasma membrane nih.govflybase.org.
Differential Effects of Staurosporine on K-Ras and H-Ras Localization
| Ras Isoform | Plasma Membrane Binding | Subcellular Redistribution | Degradation | Nanoclustering | Signaling Abrogation |
| K-Ras | Inhibited | Displaced to endosomes | Degraded | Inhibited | Selective |
| H-Ras | Inhibited | Redistributes to Golgi | Not degraded | Not specified | Not abrogated |
Nuclear Myosin Heavy Chain 9 Phosphorylation
Staurosporine has been shown to reduce the phosphorylation of nuclear Myosin Heavy Chain 9 (MYH9) at serine 1943 (S1943) fishersci.comnih.govnbs-bio.com. This specific inhibition of MYH9 phosphorylation plays a role in regulating the transcription of CTNNB1 (β-catenin) nih.govnbs-bio.com. Nuclear MYH9 binds to the CTNNB1 promoter through its DNA-binding domain and interacts with myosin light chain 9, β-actin, and RNA polymerase II to promote CTNNB1 transcription nih.govnbs-bio.com. By reducing nuclear MYH9 S1943 phosphorylation, staurosporine inhibits CTNNB1 transcription and the activation of Wnt/β-catenin signaling nih.govnbs-bio.com. This mechanism has been observed to inhibit gastric cancer cell progression in both in vitro and in vivo models, including orthotropic xenograft gastric cancer nude mouse and transgenic gastric cancer mouse models fishersci.comnih.govnbs-bio.comfluoroprobe.comscispace.com.
Modulation of Cellular Processes
Apoptosis Induction Mechanisms
Staurosporine is widely recognized as a classic inducer of the intrinsic apoptotic pathway. plos.org It initiates apoptosis by increasing mitochondrial permeability transition. plos.org The compound is known to trigger apoptosis in a wide range of cell lines. nih.gov Research indicates that staurosporine can induce apoptosis through at least two parallel and redundant pathways. nih.gov In some cell lines, such as L1210/S, a rapid, caspase-dependent apoptosis is observed, while a slower, caspase-independent mechanism is also present. nih.gov
A key event in staurosporine-induced apoptosis is the activation of caspase-3, a critical executioner caspase. iiarjournals.orgnih.gov Treatment of various cell lines with staurosporine leads to the cleavage of procaspase-3 into its active fragments. iiarjournals.org For instance, in U-937 human leukemic cells, exposure to staurosporine resulted in the appearance of the 17 and 19 kDa fragments of activated caspase-3. iiarjournals.org This activation of caspase-3 is directly correlated with an increase in the proportion of apoptotic cells. iiarjournals.org
The activation of caspase-3 initiates a cascade of events leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Staurosporine treatment has been shown to induce the cleavage of PARP, which is a well-established marker of caspase-3 activation and apoptosis. nih.govresearchgate.net In human corneal endothelial cells (HCECs), the presence of cleaved PARP was detected as early as 3 hours after staurosporine exposure, confirming the activation of caspase-3. researchgate.net
The role of caspases in staurosporine-induced apoptosis is further highlighted by the use of broad-spectrum caspase inhibitors. The pan-caspase inhibitor z-VAD-fmk has been shown to block or partially block staurosporine-induced apoptosis in several cell types. nih.govaacrjournals.org However, in some cases, the protection offered by caspase inhibitors is not complete, suggesting the involvement of caspase-independent pathways. nih.govaacrjournals.org
| Cell Line | Staurosporine Concentration | Duration of Treatment | Observation |
| U-937 | 0.5 µM | 18 hours | Cleavage of caspase-3 into 17 and 19 kDa fragments. iiarjournals.org |
| HCEC | 0.2 µM | 3 hours | Detection of cleaved PARP. researchgate.net |
| Mel-RM | 1 µM | 24 hours | Apoptosis partially blocked by z-VAD-fmk. aacrjournals.org |
| L1210/S | Not specified | 3 hours | Early apoptosis blocked by Z-VAD-fmk. nih.gov |
Staurosporine predominantly triggers the mitochondrial, or intrinsic, pathway of apoptosis. nih.govresearchgate.net A critical step in this pathway is the permeabilization of the outer mitochondrial membrane, which is tightly controlled by the Bcl-2 family of proteins. nih.gov Staurosporine treatment leads to changes in the mitochondrial membrane potential (ΔΨm). aacrjournals.org In melanoma cells, a reduction in ΔΨm was detected as early as 3 hours after exposure to staurosporine, peaking at 6 hours. aacrjournals.org
The disruption of the mitochondrial outer membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytosol. aacrjournals.org A key molecule released is cytochrome c. aacrjournals.orgresearchgate.net Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of the initiator caspase-9. nih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, culminating in apoptosis. nih.gov Staurosporine has been shown to induce the release of cytochrome c in various cell types, including cerebellar granule cells. nih.gov
In addition to cytochrome c, other proteins such as Smac/DIABLO are also released from the mitochondria following staurosporine treatment. aacrjournals.org Smac/DIABLO promotes apoptosis by inhibiting the activity of inhibitor of apoptosis proteins (IAPs), which would otherwise suppress caspase activity. aacrjournals.org
| Cell Line | Staurosporine Effect | Downstream Event |
| Melanoma Cells | Reduction in mitochondrial membrane potential (ΔΨm). aacrjournals.org | Release of cytochrome c and Smac/DIABLO. aacrjournals.org |
| Cerebellar Granule Cells | Not specified | Cytochrome c release. nih.gov |
| HeLa Cells | Not specified | Cytochrome c/caspase-9/caspase-3 mitochondrial-dependent apoptotic pathway. nih.gov |
In addition to the well-documented caspase-dependent pathways, staurosporine can also induce apoptosis through caspase-independent mechanisms. nih.govaacrjournals.org This suggests a redundancy in the pathways activated by staurosporine to ensure cell death. nih.gov In some instances, a caspase-independent pathway may function as a secondary or delayed cell death mechanism. nih.gov
Studies have shown that even in the presence of broad-spectrum caspase inhibitors, staurosporine can still induce apoptotic features. nih.govaacrjournals.org For example, in melanoma cell lines, the pan-caspase inhibitor z-VAD-fmk only partially blocked staurosporine-induced apoptosis, indicating the presence of a caspase-independent pathway. aacrjournals.org This secondary cell death process often exhibits the characteristics of apoptosis. nih.gov
One of the key mediators of caspase-independent apoptosis is the apoptosis-inducing factor (AIF). aacrjournals.org Following certain apoptotic stimuli, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation. nih.gov In melanoma cells treated with staurosporine, the translocation of AIF from the mitochondria to the nucleus coincided with the late onset of apoptosis and was not inhibited by a pan-caspase inhibitor or by the overexpression of the anti-apoptotic protein Bcl-2. aacrjournals.org In certain p53-mutated carcinoma cells, staurosporine-induced death is preferentially mediated by caspase-independent apoptosis, and the use of a PARP-1 inhibitor, known to prevent AIF release, significantly decreases cell death. nih.gov
Under conditions where caspases are compromised, staurosporine has been reported to induce a form of programmed necrosis-like cell death termed necroptosis. plos.org
The role of c-Jun N-terminal kinase (JNK) in staurosporine-induced apoptosis appears to be cell-type and context-dependent. nih.gov The JNK pathway is a member of the mitogen-activated protein kinase (MAPK) family and is often associated with cellular stress responses, including apoptosis. researchgate.net
In some cell types, JNK activation is a crucial component of the apoptotic signaling cascade. researchgate.net For instance, TNF-α can activate JNK to promote apoptosis in cardiomyocytes and endothelial cells. researchgate.net JNK can influence apoptosis through the direct phosphorylation of Bcl-2 family members or by regulating the expression of proteins involved in the apoptotic process. mdpi.com
However, research on cerebellar granule neurons has indicated that staurosporine-induced apoptosis is not dependent on the JNK pathway. nih.gov In this specific cell model, while another apoptotic stimulus (potassium deprivation) activated the JNK pathway, staurosporine did not. nih.gov Furthermore, a JNK inhibitor did not affect the cell death induced by staurosporine in these neurons. nih.gov This suggests that the signaling pathways activated by staurosporine can be distinct and that JNK activation is not a universal requirement for its pro-apoptotic effects. In contrast, staurosporine-induced apoptosis in rat neonatal cardiac myocytes involves the activation of caspases but not the activation of the SAPK/JNK signaling pathway. nih.gov
Emerging evidence points to the involvement of lysosomal proteases, particularly cathepsin D, in the early stages of staurosporine-induced apoptosis. nih.gov Under normal conditions, cathepsin D is localized within lysosomes. researchgate.net However, upon treatment with staurosporine, cathepsin D is released from the lysosomes into the cytosol. nih.govresearchgate.net In human foreskin fibroblasts, this release was observed as early as one hour after exposure to staurosporine. nih.gov
Once in the cytosol, cathepsin D appears to act upstream of the mitochondrial apoptotic pathway. nih.gov The presence of cytosolic cathepsin D has been linked to the subsequent release of cytochrome c from the mitochondria. nih.gov Pre-treatment of cells with the cathepsin D inhibitor, pepstatin A, was shown to prevent the staurosporine-induced release of cytochrome c and the subsequent activation of caspases, ultimately delaying cell death. nih.gov This suggests that cytosolic cathepsin D is a key mediator in this apoptotic cascade. nih.gov
The sequence of events suggests that in this particular pathway, the translocation of lysosomal proteases is an early event that precedes the mitochondrial changes typically associated with apoptosis. semanticscholar.orgviamedica.pl
Cell Cycle Regulation
Staurosporine exerts significant effects on cell cycle progression, often leading to cell cycle arrest. iiarjournals.org The specific phase of the cell cycle at which arrest occurs can be dependent on the concentration of staurosporine used and the cell type. nih.gov
In some instances, staurosporine has been shown to induce a blockade of the cell cycle at the G2/M phase. iiarjournals.orgnih.gov For example, in the human leukemic cell line U-937, staurosporine treatment led to an increase in the G2/M phase population. iiarjournals.org Similarly, in human gastric cancer cell lines MGC803 and SGC7901, staurosporine caused an arrest at the G2/M phase. nih.gov This G2/M arrest may be one of the mechanisms by which staurosporine inhibits cell proliferation and induces apoptosis. nih.gov
Conversely, other studies have reported that staurosporine can cause a G1 phase arrest, particularly at lower concentrations. nih.gov High concentrations of staurosporine, on the other hand, were found to induce a G2/M arrest in the same cell line. nih.gov The G1 arrest is associated with the down-regulation of key cell cycle regulatory proteins such as cyclin E and cyclin-dependent kinase 2 (cdk2). nih.gov The G2/M arrest induced by higher concentrations of staurosporine is linked to an increased expression of cyclin B and cdc2 proteins. nih.gov
The effects of staurosporine on the cell cycle are closely linked to its ability to induce apoptosis. iiarjournals.org The inhibition of expression of major cell cycle proteins at the G2/M checkpoint is accompanied by the induction of apoptosis. iiarjournals.org Furthermore, the cyclin-dependent kinase inhibitor p21WAF1, a downstream effector of p53, has been implicated in mediating both G1 and G2/M phase arrest induced by staurosporine. nih.gov
| Cell Line | Staurosporine Concentration | Effect on Cell Cycle | Associated Molecular Changes |
| U-937 | 0.5 µM | G2/M arrest. iiarjournals.org | Inhibition of expression of major cell cycle proteins. iiarjournals.org |
| MGC803 and SGC7901 | 40-100 ng/ml | G2/M arrest. nih.gov | Up-regulation of p21WAF1 gene. nih.gov |
| Meth-A | 20 nM | G1 arrest. nih.gov | Down-regulation of cyclin E and cdk2 expression. nih.gov |
| Meth-A | 200 nM | G2/M arrest. nih.gov | Increased expression of cyclin B and cdc2 proteins. nih.gov |
G1 Phase Cell Cycle Arrest
Staurosporine has been shown to induce a reversible cell cycle arrest in the G1 phase, particularly in normal, non-transformed cells. iiarjournals.orgnih.gov This G1 arrest is a protective mechanism that prevents cells from entering the DNA synthesis (S) phase under unfavorable conditions. nih.gov The mechanism of this arrest is critically dependent on the presence of a functional retinoblastoma protein (pRb). nih.gov In cells with intact pRb, low concentrations of Staurosporine lead to a decrease in the expression and activity of cyclin-dependent kinase 4 (CDK4). nih.gov This, in turn, prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.
Further research has elucidated that the expression and activity of Checkpoint Kinase 1 (Chk1) are also required for this pRb-dependent G1 arrest. iiarjournals.orgnih.gov Studies have shown that in pRb-positive cells, depletion of Chk1 significantly reduces the ability of Staurosporine to induce G1 arrest. iiarjournals.orgnih.gov This suggests a cooperative role for pRb and Chk1 in mediating the G1 checkpoint in response to Staurosporine. iiarjournals.orgnih.gov
| Cell Line | pRb Status | Chk1 Status | Effect of Staurosporine on G1 Arrest |
| 76NE6 (non-tumorigenic) | Positive | Active | Arrested in G1 |
| 76NE7 (non-tumorigenic) | Negative | Active | No G1 arrest |
| pRb+ cells with siRNA for Chk1 | Positive | Depleted | Reduced G1 arrest |
G2/M Phase Cell Cycle Arrest
At higher concentrations, or in certain cell types, Staurosporine predominantly induces cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. nih.goviiarjournals.org This effect has been observed in various cancer cell lines, including human leukemia U-937 cells. nih.goviiarjournals.org Treatment of these cells with Staurosporine leads to a significant decrease in the proportion of cells in the G0/G1 phase and a corresponding increase in the G2/M phase population. iiarjournals.org This blockade at the G2/M transition is a key mechanism behind Staurosporine's antiproliferative effects. nih.gov
Downregulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, CDK1)
The G2/M arrest induced by Staurosporine is directly linked to the downregulation of key regulatory proteins of this cell cycle phase. Specifically, Staurosporine treatment has been shown to cause a significant decrease in the expression of both Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). iiarjournals.org The complex formed by Cyclin B1 and CDK1 is known as the Maturation Promoting Factor (MPF), which is essential for the entry of cells into mitosis. By reducing the levels of these proteins, Staurosporine effectively prevents the formation of active MPF, thus halting the cell cycle at the G2/M checkpoint. iiarjournals.org
| Treatment | Cell Line | Effect on Cyclin B1 | Effect on CDK1 |
| Staurosporine (0.5 µM for 18h) | U-937 | Decreased | Decreased |
| Staurosporine (1 µM for 24h) | U-937 | Decreased | Decreased |
Cell Proliferation and Growth Inhibition
As a consequence of its ability to induce cell cycle arrest, Staurosporine is a potent inhibitor of cell proliferation and growth. nih.govnanolive.com This antiproliferative activity has been demonstrated in a wide array of human cancer cell lines. iiarjournals.org The inhibition of various protein kinases by Staurosporine disrupts the signaling pathways that are essential for cell growth and division. nanolive.com By halting the cell cycle, Staurosporine prevents the replication of cells, including those with cancerous phenotypes. iiarjournals.org The growth inhibitory effects of Staurosporine are often dose- and time-dependent. researchgate.net
Extracellular Matrix Remodeling and Myofibroblast Differentiation
Beyond its direct effects on the cell cycle, Staurosporine also influences the cellular microenvironment by modulating the extracellular matrix (ECM) and the differentiation of specialized cells like myofibroblasts.
Collagen Type-I and Fibronectin Production
Research has indicated that Staurosporine can inhibit the contraction of collagen matrices by fibroblasts. nih.gov This suggests a role for Staurosporine in modulating the physical properties of the ECM. While direct studies on the effect of Staurosporine on the synthesis of Collagen Type-I and Fibronectin are limited, the modulation of fibroblast activity implies a potential downstream effect on the production of these key ECM components. Furthermore, studies have shown that the composition of the ECM, including the presence of fibronectin and laminin, can influence the apoptotic response of breast cancer cells to Staurosporine. nih.govresearchgate.net
Alpha-Smooth Muscle Actin (α-SMA) Attenuation
Staurosporine has been shown to induce apoptosis in myofibroblasts, which are key cells in wound healing and fibrosis, characterized by their expression of alpha-smooth muscle actin (α-SMA). nih.gov Treatment of myofibroblasts with Staurosporine leads to the degradation of microfilaments composed of α-SMA. nih.gov This degradation is mediated by the activation of caspase-3, which directly cleaves α-SMA. nih.gov By promoting the apoptosis of myofibroblasts and the breakdown of their contractile apparatus, Staurosporine can effectively attenuate the expression and function of α-SMA, a critical marker of myofibroblast differentiation and activity. nih.gov
Angiogenesis Modulation
The effect of staurosporine on angiogenesis, the formation of new blood vessels, presents a complex picture that appears to be context-dependent, with studies reporting both inhibitory and promotional effects based on the experimental model.
In an in vivo study using the chorioallantoic membranes of chick embryos, staurosporine demonstrated a dose-dependent inhibition of embryonic angiogenesis nih.govjst.go.jp. The primary mechanism behind this inhibition was found to be the suppression of vascular endothelial cell proliferation, a critical step in the angiogenic process nih.govjst.go.jp. The concentration required for 50% inhibition (IC50) of endothelial cell proliferation was determined to be 0.88 nM nih.govjst.go.jp. Interestingly, at these concentrations, staurosporine did not affect the migration of vascular endothelial cells nih.govjst.go.jp.
Conversely, research conducted in vitro using a three-dimensional matrix model showed that staurosporine can enhance the assembly of endothelial cells into cord-like and enclosed structures, key events in tube formation nih.gov. This effect was observed at concentrations that are inhibitory to protein kinase C (PKC). The study found that staurosporine treatment led to a 91% increase in the number of cords and a 203% increase in enclosed structures compared to controls nih.gov. This pro-angiogenic effect in vitro is not related to its PKC inhibition activity but involves integrin-mediated signaling and a significant enhancement of Focal Adhesion Kinase (FAK) phosphorylation nih.gov.
Vascular Endothelial Growth Factor (VEGF) Expression Inhibition
Staurosporine has been shown to directly impact the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. In an ex vivo organ culture model of nasal polyps, treatment with staurosporine resulted in a dose-dependent reduction in VEGF levels mdpi.com. This finding suggests that part of staurosporine's anti-angiogenic activity in certain tissues may be mediated through the downregulation of this critical growth factor mdpi.com.
Neurological Cell Responses
Staurosporine has been observed to induce significant morphological changes in neuronal cells, including the promotion of neurite and axonal outgrowth.
Neurite Outgrowth Promotion
Multiple studies have demonstrated that staurosporine is a potent inducer of neurite outgrowth in various neuronal cell lines, such as PC-12 and HN33 hippocampal cells, as well as in primary cultures of dorsal root ganglia nih.gov. The compound can mimic the effects of nerve growth factor (NGF) in promoting the extension of neurites nih.gov. The mechanism underlying this effect is multifaceted and appears to be independent of some classical neurotrophin signaling pathways. For instance, in HN33 hippocampal cells, staurosporine-induced neurite outgrowth is mediated by the generation of reactive oxygen species (ROS) nih.gov. In PC-12 cells, staurosporine's action involves the specific activation of a c-Jun NH2-terminal kinase (JNK) isoform, which is distinct from the pathways activated by NGF nih.gov.
| Cell Type | Staurosporine Effect | Observed Mechanism |
| PC-12 Cells | Potent inducer of neurite outgrowth | Activation of a 57 kDa JNK isoform; Ras-independent pathway. |
| HN33 Hippocampal Cells | Induces neurite outgrowth | Mediated by the generation of Reactive Oxygen Species (ROS). |
| Chick Embryo Dorsal Root Ganglia | Causes rapid and extensive neurite outgrowth | Morphologically indistinguishable from NGF-induced neurites at 1-20 nM. |
Dopaminergic Axonal Outgrowth Induction
Staurosporine has been specifically shown to cause axonal outgrowth in dopaminergic neurons in mesencephalic primary cultures nih.gov. This is a significant finding, as the degeneration of these axons is a key feature of Parkinson's disease. The mechanism for this effect has been elucidated: staurosporine inhibits AMP-activated protein kinase (AMPK), which in turn leads to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway nih.gov. The activation of mTOR and its downstream target, the 70-kDa ribosomal protein S6 kinase, is crucial for the observed dopaminergic neurite outgrowth. This effect can be suppressed by the mTOR inhibitor rapamycin nih.gov.
Antimicrobial Activities
Beyond its effects on mammalian cells, staurosporine exhibits potent antimicrobial properties.
Effects on Acanthamoeba Growth and Pathogenicity
Staurosporine has emerged as a potential therapeutic agent against Acanthamoeba castellanii, a free-living amoeba that can cause a severe eye infection known as Acanthamoeba Keratitis mdpi.comdoaj.orgnih.gov. In laboratory studies, staurosporine effectively eliminates the amoebic population and prevents its adhesion and infection of the corneal epithelium in an ex vivo mouse cornea model mdpi.comdoaj.org.
The mechanism of action against Acanthamoeba involves several key cellular changes. Proteomic analysis revealed that staurosporine treatment leads to the downregulation of proteins crucial for the amoeba's infectivity, including membrane protein kinases and cysteine proteases involved in pathogenicity, growth, and tissue invasion mdpi.com. Furthermore, staurosporine induces significant structural damage to the amoeba's cytoskeleton by altering the conformation and organization of actin and tubulin mdpi.comresearchgate.net. This disruption of the cytoskeleton is a critical factor in inhibiting the amoeba's motility and ability to infect host cells. Studies have also shown that staurosporine activates programmed cell death in Acanthamoeba trophozoites through the mitochondrial pathway nih.gov.
| Target Organism | Staurosporine Effect | Mechanism of Action |
| Acanthamoeba castellanii | Inhibits growth and pathogenicity | Induces structural alterations in actin and tubulin cytoskeleton. |
| Eliminates amoebic population | Downregulates membrane protein kinases and cysteine proteases. | |
| Prevents adhesion to corneal epithelium | Activates programmed cell death via the mitochondrial pathway. |
Multi-Drug Resistance Reversal Mechanisms
Staurosporine has been investigated for its potential to counteract multi-drug resistance (MDR) in cancer cells. One of the key mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cell, reducing their efficacy. Staurosporine's ability to modulate this process is linked to its activity as a kinase inhibitor.
P-glycoprotein (Pgp) Phosphorylation Inhibition
Research has demonstrated that staurosporine can modulate the expression and function of P-glycoprotein. In studies involving human MDR KB-V1 cells, treatment with staurosporine for a 24-hour period led to a significant reduction in both the mRNA and protein levels of P-gp, with decreases of up to 50% observed capes.gov.br. This downregulation of P-gp suggests a mechanism for reversing the MDR phenotype.
Furthermore, the effects of staurosporine can be enhanced when used in combination with other agents. Co-treatment of resistant cells with staurosporine and verapamil, a known P-gp inhibitor, resulted in an increased sensitization of the cells to cytotoxic drugs capes.gov.br. Similar sensitizing effects were noted with other kinase inhibitors like H-9 and K252a, indicating that the modulation of kinase activity is a viable strategy for overcoming P-gp-mediated drug resistance capes.gov.br.
Cellular Transduction Enhancement
In the field of gene therapy, achieving efficient delivery of genetic material into target cells is a critical challenge. Staurosporine has been identified as a small molecule capable of enhancing the efficiency of this process, particularly in the context of viral vector-mediated gene transfer.
Lentiviral Transduction Efficiency in Hematopoietic Stem and Progenitor Cells
Lentiviral vectors (LVVs) are a promising tool for the treatment of monogenic hematological diseases through the genetic modification of human CD34+ hematopoietic stem and progenitor cells (HSPCs). However, achieving a high proportion of successfully transduced cells can be difficult. Staurosporine, a serine/threonine kinase inhibitor, has been shown to increase the efficiency of LVV-mediated transduction by helping to overcome a barrier to viral entry nih.govnih.govresearchgate.net.
Studies have shown that treating mobilized peripheral blood (mPB) CD34+ cells with staurosporine before transduction can increase the vector copy number (VCN) by approximately twofold nih.govnih.govresearchgate.net. Importantly, this limited treatment with staurosporine does not adversely affect the viability of the cells after transduction, nor does it impact their ability to form colonies in vitro when compared to untreated cells nih.govnih.govresearchgate.net.
The enhancing effect of staurosporine extends to long-term repopulating cells. In xenotransplantation studies using NSG mice, HSPCs treated with staurosporine prior to transduction showed a statistically significant increase in VCN in the human cells that had engrafted in the mouse bone marrow four months after transplantation nih.govresearchgate.net. The positive effect on transduction was observed in both bulk CD34+ cells and in the more primitive, long-term hematopoietic stem cell (LT-HSC) population nih.gov. Furthermore, the use of staurosporine does not appear to skew the integration profile of the lentiviral vector nih.gov.
The combinatorial use of staurosporine with other small molecules, such as Prostaglandin E₂ (PGE₂), which enhances transduction through a different mechanism, can lead to even greater improvements in transduction efficiency, especially in short-term HSPCs nih.govnih.gov. This strategy presents a promising method for improving the potential therapeutic benefit of gene therapy products nih.govnih.govresearchgate.net.
Table 1: Effect of Staurosporine on Lentiviral Transduction of CD34+ HSPCs
| Parameter | Observation | Source |
| Vector Copy Number (VCN) | Approximately 2-fold increase in mPB CD34+ cells. | nih.govnih.govresearchgate.net |
| Cell Viability | No significant impact on post-transduction viability. | nih.govnih.govresearchgate.net |
| In Vitro Colony Formation | No difference compared to vehicle-treated cells. | nih.govnih.govresearchgate.net |
| In Vivo Engraftment (NSG Mice) | Statistically significant increase in VCN in engrafted human cells at 4 months post-transplantation. | nih.govresearchgate.net |
| Affected Cell Populations | Bulk CD34+ cells and primitive LT-HSC (CD34+CD38LoCD90+CD45RA−) population. | nih.gov |
| Combination with PGE₂ | Further enhancement of transduction efficiency, particularly in short-term HSPCs. | nih.govnih.gov |
Mitophagy Induction
Mitophagy is a selective form of autophagy responsible for the clearance of damaged or superfluous mitochondria, a process crucial for cellular homeostasis. The role of staurosporine in inducing mitophagy appears to be context-dependent and can vary between different cell types.
In studies on dopaminergic neuronal cells, staurosporine was found to simultaneously activate both general autophagy and specific mitophagy nih.gov. This activation of degradative pathways, including the PINK1-Parkin mitophagy pathway, was shown to exert a significant neuroprotective effect against staurosporine-induced cell death nih.gov. Pharmacological inhibition of autophagy or genetic blockade of the PINK1 pathway led to a dramatic increase in cell death, suggesting that in this model, autophagy and mitophagy serve as pro-survival mechanisms nih.gov.
However, contrasting results have been observed in other cell lines. In SH-SY5Y neuroblastoma cells, staurosporine was reported to induce apoptosis without inducing mitophagy nih.gov. In this cellular context, the protein PINK1 was found to have an anti-apoptotic function by impairing the pro-apoptotic cleavage of Beclin1 nih.gov. Treatment with staurosporine led to a progressive decrease in PINK1 protein levels, which facilitated a switch from autophagy to apoptosis nih.gov. These differing findings underscore that staurosporine's effect on mitophagy is not universal and can be influenced by the specific cellular environment and signaling networks at play.
Staurosporine Derivatives and Structural Analogs in Research
Design and Synthesis of Staurosporine Analogs
The design and synthesis of staurosporine analogs primarily focus on modifying its core indolocarbazole structure to achieve desired pharmacological profiles rsc.orgnih.gov. Semisynthetic approaches are frequently employed, leveraging electrophilic aromatic substitution and oxidation reactions to introduce functional groups at key positions, such as the 3'-N, 3-, and 7-positions . For instance, a 2022 study reported the synthesis of 24 derivatives by modifying these positions of staurosporine .
Advanced synthetic methodologies, such as C-H borylation, have emerged as transformative methods for accessing previously challenging staurosporine analogs. A 2020 study demonstrated that iridium-catalyzed borylation at the C-4 position of the indolocarbazole core enables site-selective modifications . Furthermore, function-oriented synthesis (FOS) approaches, involving complexity-increasing serialized cycloaddition strategies, have been utilized to rapidly generate tunable scaffolds inspired by staurosporine rsc.orgresearchgate.net. These methods allow for the introduction of diverse functionalities, such as alkyl-tethered amines, which can influence selective association with the ATP binding site of kinases rsc.org. Researchers have also explored the synthesis of carbohydrate-free staurosporine analogs, termed "staralogs," and investigated their structure-activity relationships, noting that simple polar groups at the N12 position can recover potency lost by removing the sugar group nih.gov.
Selectivity Profiles of Analogs Compared to Native Staurosporine
Native staurosporine is known for its non-specific, ATP-competitive inhibition of protein kinase C (PKC), affecting all PKC enzyme isoforms with potent inhibitory effects, particularly on membrane-associated PKCs guidetopharmacology.org. The development of staurosporine analogs aims to achieve greater selectivity towards specific kinases, moving beyond the broad-spectrum inhibition of the parent compound rsc.orgnih.gov.
For example, while staurosporine inhibits PKCs from the cell membrane fraction with an IC50 of 1.3 nM, and cytosolic PKC inhibition at 16.3 nM, its derivatives often exhibit different selectivity profiles guidetopharmacology.org. Analogs like UCN-01 and CGP 41251, while still potent PKC inhibitors, have been investigated for their effects on other kinases, revealing modulated selectivity psu.educapes.gov.br. CGP 41251, for instance, has been shown to inhibit CDC2 and CDK2 kinase activities in vitro and in vivo at approximately 1 µM, suggesting its biological effects extend beyond simple PKC inhibition nih.gov. This demonstrates a shift from the pan-kinase inhibition of staurosporine to more targeted profiles in its analogs.
Analogs with Modulated Biological Activities
Several staurosporine analogs have been developed and investigated for their modulated biological activities, often exhibiting enhanced selectivity or different therapeutic potentials compared to the parent compound nih.gov. These modifications aim to harness the kinase inhibitory properties of the staurosporine scaffold for specific therapeutic applications.
UCN-01
UCN-01 (7-hydroxystaurosporine) is a synthetic derivative of staurosporine known for its antineoplastic activity nih.gov. It inhibits various phosphokinases, including the serine/threonine kinase AKT, calcium-dependent protein kinase C, and cyclin-dependent kinases nih.gov. UCN-01 can arrest tumor cells in the G1/S phase of the cell cycle and prevent nucleotide excision repair by inhibiting the G2 checkpoint kinase Chk1, ultimately leading to apoptosis nih.gov. Research has shown that UCN-01, similar to staurosporine, can induce apoptosis in rat thymocytes at high concentrations, while inhibiting thapsigargin-induced apoptosis at lower concentrations psu.educapes.gov.br. It has also been noted to mimic staurosporine as an inducer of thymocyte apoptosis capes.gov.br.
Lestaurtinib (B1684606)
Lestaurtinib (CEP-701) is a tyrosine kinase inhibitor structurally related to staurosporine wikipedia.org. It is a semisynthetic derivative of the indolocarbazole K252a wikipedia.org. Lestaurtinib is a potent inhibitor of fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A (TrkA), TrkB, and TrkC wikipedia.orgrndsystems.comtocris.com. It also inhibits Aurora kinase A and B rndsystems.comtocris.com.
Detailed research findings on Lestaurtinib's inhibitory activities include:
JAK2: IC50 of 0.9 nM rndsystems.comtocris.com.
FLT3: IC50 of 3 nM rndsystems.comtocris.com. It inhibits phosphorylation of FLT3 with an IC50 of 2 to 3 nM ashpublications.org.
TrkA: IC50 of < 25 nM rndsystems.comtocris.com.
Aurora kinase A: IC50 of 8.1 nM rndsystems.comtocris.com.
Aurora kinase B: IC50 of 2.3 nM rndsystems.comtocris.com.
STAT5 phosphorylation: IC50 of 20-30 nM rndsystems.comtocris.com.
Citron kinase (CITK): Inhibits CITK with an IC50 of 90 nM frontiersin.org.
Lestaurtinib exhibits antiproliferative activity in vitro (e.g., IC50 of 30-100 nM in HEL92.1.7 cells) and has demonstrated effectiveness against myeloproliferative disorders in vivo rndsystems.comtocris.com. It has been shown to induce cytotoxicity in primary acute myeloid leukemia (AML) blasts from patients with both mutated and wild-type FLT3 ashpublications.org. Lestaurtinib can also impair cell proliferation through CITK-sensitive mechanisms, reduce phospho-INCENP levels at the midbody, and lead to late cytokinesis failure frontiersin.org. Recent studies indicate that lestaurtinib primarily inhibits the JAK/STAT signaling pathway in ovarian cancer cells, suppressing STAT1 and STAT3 serine and tyrosine phosphorylation biorxiv.org.
Midostaurin (B1676583)
Midostaurin (PKC412, CGP 41251, 4'-N-benzoylstaurosporine) is a multi-targeted protein kinase inhibitor and a semi-synthetic derivative of staurosporine guidetopharmacology.orgwikipedia.orgnih.gov. It was initially described as a PKC inhibitor and later reported as an inhibitor of fms-related tyrosine kinase 3 (FLT3) guidetopharmacology.org.
Midostaurin and its major active metabolites, CGP62221 and CGP52421, inhibit the activity of several kinases, including:
Protein Kinase C alpha (PKCα) : IC50 of 22 nM researchgate.netmedchemexpress.com. It inhibits conventional PKC isoforms (α, β, γ) medchemexpress.comtocris.com.
FLT3 : Potent antiproliferative activity by downregulating recombinant FLT3-catalyzed transphosphorylation in vitro and inhibiting proliferation of Ba/F3-FLT3-ITD cells at concentrations <10 nM nih.gov. It is active against wild-type and/or mutant FLT3 tyrosine kinases drugbank.comresearchgate.net.
VEGFR2 (Flk-1) : Inhibited with IC50 ranging from 22-500 nM medchemexpress.comtocris.comdrugbank.com.
KIT : Inhibited with IC50 ranging from 22-500 nM medchemexpress.comtocris.comdrugbank.com. It targets mutant forms of the KIT receptor tyrosine kinase in advanced systemic mastocytosis nih.gov.
PDGFRβ : Inhibited with IC50 ranging from 22-500 nM medchemexpress.comtocris.comdrugbank.com.
Syk : Inhibited medchemexpress.comtocris.com.
Akt : Inhibited medchemexpress.com.
PKA : Inhibited medchemexpress.comtocris.com.
c-Fgr : Inhibited medchemexpress.comtocris.com.
c-Src : Inhibited medchemexpress.comtocris.com.
VEGFR1 : Inhibited medchemexpress.comtocris.com.
MARK (microtubule affinity regulating kinase) : Inhibited tocris.com.
Midostaurin induces apoptosis and cell-cycle arrest in various cancer cell lines nih.govdrugbank.comresearchgate.net. It has shown antiproliferative activity in a range of solid tumor lines, including lung, colon, breast, melanoma, and glioblastoma, and inhibits solid tumor growth in murine xenograft models nih.govnih.gov.
Table 1: Kinase Inhibition Profile of Midostaurin
| Kinase Target | IC50 (nM) Range / Specific Value | Source |
| PKCα | 22 nM | researchgate.netmedchemexpress.com |
| FLT3 | <10 nM (Ba/F3-FLT3-ITD cells) | nih.gov |
| PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDFRβ, VEGFR1/2 | 22-500 nM | medchemexpress.com |
CGP 41251
CGP 41251 is a staurosporine derivative that acts as a potent inhibitor of protein kinase C (PKC) capes.gov.brnih.govnih.gov. Research indicates that CGP 41251 causes growth inhibition and induces apoptosis in human glioblastoma cell lines nih.gov. It also inhibits the growth of xenografts of human astrocytoma nih.gov.
Studies on its effects on cell cycle control revealed that CGP 41251 leads to a time- and dose-dependent increase in the percentage of cells in the G2-M phase of the cell cycle nih.gov. This effect correlates with a decrease in CDC2- and CDK2-associated histone H1 kinase activities and a reduction in the cellular level of the CDC2 protein nih.gov. In vitro assays showed marked inhibition of both CDC2- and CDK2-associated kinase activity at approximately 1 µM, indicating that its biological effects may not be solely due to PKC inhibition nih.gov. CGP 41251 has also been identified as a radiation sensitizer (B1316253) in two glioblastoma cell lines nih.gov. Furthermore, it has been shown to suppress cytokine release (e.g., TNF-alpha and IL-6) and reduce extracellular signal-regulated kinase 2 levels in cancer patients, demonstrating its ability to block in vivo signaling pathways nih.gov.
Table 2: Key Biological Activities of CGP 41251
| Biological Activity | Effect | Source |
| PKC Inhibition | Potent inhibitor of Protein Kinase C (PKC) capes.gov.brnih.govnih.gov. | capes.gov.brnih.govnih.gov |
| Growth Inhibition | Causes growth inhibition in human glioblastoma cell lines and inhibits growth of human astrocytoma xenografts nih.gov. | nih.gov |
| Apoptosis Induction | Induces apoptosis in human glioblastoma cell lines nih.gov. | nih.gov |
| Cell Cycle Modulation | Leads to a time- and dose-dependent increase in G2-M phase cells, correlating with decreased CDC2- and CDK2-associated histone H1 kinase activities and reduced CDC2 protein levels nih.gov. | nih.gov |
| Kinase Inhibition (non-PKC) | Inhibits CDC2- and CDK2-associated kinase activity in vitro and in vivo at approximately 1 µM nih.gov. | nih.gov |
| Radiation Sensitization | Acts as a radiation sensitizer in two glioblastoma cell lines nih.gov. | nih.gov |
| Cytokine Suppression | Suppresses cytokine release (TNF-alpha and IL-6) and reduces extracellular signal-regulated kinase 2 levels in cancer patients, blocking in vivo signaling pathways nih.gov. | nih.gov |
7-Oxostaurosporine (B119220) and UCN-02
7-Oxostaurosporine, also known as RK-1409, is a derivative of staurosporine originally isolated from the culture broth of Streptomyces platensis subsp. malvinus. Its chemical structure was elucidated through spectroscopic analyses and by its synthesis via the oxidation of staurosporine. jst.go.jp This compound is recognized as an oxidized and highly fluorescent analog of UCN-01 and UCN-02. scbt.com
UCN-02 is another significant staurosporine derivative, identified as a stereoisomer of UCN-01. It was initially discovered as a minor co-metabolite in high staurosporine-producing Streptomyces cultures. caymanchem.com Research has shown that UCN-02 inhibits protein kinase C (PKC), albeit with a slightly reduced potency compared to UCN-01. Specifically, UCN-02 exhibits an IC50 of 62 nM for PKC inhibition, while UCN-01 demonstrates an IC50 of 4.1 nM. caymanchem.com
Beyond their roles as protein kinase inhibitors, staurosporine and its analogs, including 7-oxostaurosporine, UCN-01, and UCN-02, have revealed an intriguing effect on cellular lipid trafficking. These compounds have been observed to block the endosomal sorting and recycling of phosphatidylserine (B164497), a crucial phospholipid. This interference leads to the redistribution of phosphatidylserine to endosomes and endomembranes, consequently causing the mislocalization of K-Ras, a small GTPase involved in critical signaling pathways. This finding highlights staurosporines as valuable tools for investigating phosphatidylserine trafficking pathways. researchgate.nettandfonline.com Furthermore, these compounds demonstrated the ability to displace both K-Ras and H-Ras from the plasma membrane, with staurosporine derivatives showing greater activity against K-Ras. tandfonline.com
Application of Labeled Staurosporine Derivatives as Research Probes
The inherent high affinity of staurosporine for a wide range of protein kinases makes it an excellent scaffold for developing research probes. The labeling of staurosporine has proven to be an effective strategy for creating tools to study protein kinases. nih.govworktribe.comnih.govresearchgate.netresearchgate.net
Fluorescently Tagged Staurosporine Conjugates for Kinase Assays
A common approach for generating labeled staurosporine derivatives involves the modification of the 4'-methylamine group located on the sugar moiety of staurosporine. While acylation has been a frequently employed method for this modification, alkylation of this group has also been successfully utilized as a preliminary step to create fluorescently labeled staurosporine. nih.govworktribe.comnih.govresearchgate.netresearchgate.net
A notable example involves the installation of a polyethylene (B3416737) glycol linker following alkylation, which then allows for the subsequent attachment of a fluorophore such as fluorescein. nih.govworktribe.comnih.gov A fluorescein-staurosporine conjugate, referred to as compound 8 in research, has demonstrated nanomolar binding affinity to cAMP-dependent protein kinase (PKA). nih.govworktribe.comnih.gov The binding of this conjugate can be effectively antagonized by both unmodified staurosporine and ATP, indicating that it targets the ATP binding site in a manner similar to native staurosporine. nih.govworktribe.comnih.gov This characteristic positions such reagents as valuable screening tools for identifying and characterizing protein kinases of interest. nih.govworktribe.comnih.gov
Fluorescence polarization (FP) assays are a primary application for these labeled probes. In these assays, the binding of the fluorescent probe to a protein kinase induces a change in the polarization of light, which can be measured to assess binding events. nih.govworktribe.comnih.govacs.org For instance, compound 8 was shown to cause near complete depolarization at a minimum concentration of 50 nM when binding to PKA. nih.gov Furthermore, the known kinase inhibitor H-7 antagonized the binding of compound 8 to PKA with an IC50 value of 3.9 µM, a value consistent with its reported Ki for PKA enzyme activity. nih.gov
Recent advancements in probe design have focused on optimizing binding affinities across a broad spectrum of kinases. Structural analyses of staurosporine in complex with kinases revealed that the 4'-methylamine moiety is positioned on the solvent-exposed side, making it an ideal site for linker conjugation. However, conventional acylation or alkylation at this site can sometimes reduce binding affinities due to the loss of a hydrogen bond donor or steric hindrance. To address this, novel staurosporine-based fluorescent probes have been rationally designed, for example, by removing the methyl group to preserve the hydrogen bond donor, thereby enhancing their broad-ranging kinase affinity for use in kinase panel applications. nih.gov
Homogeneous Time Resolved Fluorescence (HTRF) technology also leverages staurosporine derivatives, such as Staurosporine-Red (a d2-labeled conjugate), as fluorescent tracers in kinase binding assays. Staurosporine-Red functions as a prototypical ATP-competitive kinase inhibitor and is highly useful for profiling multiple kinases within the HTRF platform. revvity.com In HTRF assays, Staurosporine-Red exhibited a dissociation constant (Kd) of 29 nM for 5 nM FGFR1-GST, while unmodified staurosporine showed an inhibition constant (Ki) of 13 nM for FGFR1-GST, correlating well with a literature value of 9.1 nM. revvity.com
The following table summarizes key research findings on the potency of staurosporine and its derivatives against various kinases:
Table 1: Kinase Inhibition and Binding Data for Staurosporine and Derivatives
| Compound | Target Kinase | Assay Type | Metric (IC50/Ki/Kd) | Value | Citation |
| UCN-02 | Protein Kinase C (PKC) | Inhibition | IC50 | 62 nM | caymanchem.com |
| UCN-01 | Protein Kinase C (PKC) | Inhibition | IC50 | 4.1 nM | caymanchem.com |
| Staurosporine | PKAcβ | Inhibition | IC50 | 0.82 nM | tandfonline.com |
| Staurosporine | PKAcβ | Inhibition | Ki | 0.67 nM | tandfonline.com |
| Staurosporine-Red | FGFR1-GST | HTRF Binding | Kd | 29 nM | revvity.com |
| Staurosporine | FGFR1-GST | HTRF Inhibition | Ki | 13 nM | revvity.com |
| Fluorescein-Staurosporine Conjugate (Compound 8) | PKA | Fluorescence Polarization Binding | Minimum concentration for near complete depolarization | 50 nM | nih.gov |
| Fluorescein-Staurosporine Conjugate (Compound 8) | PKA (Antagonism by H-7) | Fluorescence Polarization Binding | IC50 (H-7) | 3.9 µM | nih.gov |
| ARC-583 | wt PKAcβ | Binding | KD | 160 pM | tandfonline.com |
| ARC-583 | S54L-PKAcβ | Binding | KD | 1.76 nM | tandfonline.com |
| ARC-669 | wt PKAcβ | Binding | KD | 55 pM | tandfonline.com |
| ARC-669 | S54L-PKAcβ | Binding | KD | 233 pM | tandfonline.com |
| ARC-1085 | wt PKAcβ | Binding | KD | 60 pM | tandfonline.com |
| Compound 9 | PKAcβ | Binding | KD | 29 nM | tandfonline.com |
| Compound 9 | S54L-PKAcβ | Binding | KD | 5 nM | tandfonline.com |
Advanced Research Methodologies and Applications
In Vitro Cellular Models for Staurosporine Research
In vitro models are fundamental in dissecting the molecular mechanisms of staurosporine's action. These models allow for controlled experimental conditions to study cellular responses to staurosporine exposure.
Staurosporine is extensively used to study apoptosis in cancer cell lines, providing insights into potential therapeutic strategies.
Pancreatic and Colorectal Carcinoma: In pancreatic carcinoma cell lines PaTu 8988t and Panc-1, staurosporine has been shown to significantly increase apoptosis through the intrinsic signaling pathway, involving the activation of caspase-9. nih.gov Conversely, it did not induce apoptosis in the colorectal cancer cell line SW 480. nih.gov Further investigation in PaTu 8988t cells revealed that staurosporine administration led to a decrease in the expression of the anti-apoptotic protein Bcl2 and the pro-apoptotic protein Bad. nih.gov
Cervical Cancer: In the context of the cervical tumor microenvironment, staurosporine has demonstrated anti-tumor activities. It induces the adhesion of cervical cancer cells to the extracellular matrix protein fibronectin. nih.gov Additionally, it inhibits both the number and size of colony formations in a dose-dependent manner and promotes a more adherent phenotype in cancer cells. nih.gov Staurosporine also shows a more pronounced apoptotic effect in single-cell suspensions compared to adherent cells. nih.gov
Leukemic Cells: In the human leukemic cell line U-937, staurosporine treatment led to an increase in both early and late apoptotic cells. iiarjournals.org Specifically, the proportion of early apoptotic cells, which are Annexin-V positive and 7-AAD negative, increased from 6.79% in control cells to 11.23% after treatment. iiarjournals.org
Breast Cancer: The extracellular matrix (ECM) appears to modulate the apoptotic effects of staurosporine in breast cancer cell lines. In MDA MB 231 and MCF7 cells, staurosporine-induced apoptosis increased when cells were plated on laminin, fibronectin, and matrigel compared to standard culture conditions. science.gov This enhanced apoptosis correlated with decreased bcl-2 expression when cells were plated on fibronectin and laminin, and with PARP cleavage when plated on matrigel. science.gov
Neuroblastoma: In SH-SY5Y neuroblastoma cells, staurosporine is used as an inducer of apoptosis to study the protective functions of proteins like PINK1. mdpi.com Research indicates that staurosporine-induced apoptosis is preceded by a phase of enhanced autophagy. mdpi.com
The following table summarizes the differential response of various cancer cell lines to staurosporine.
| Cell Line | Cancer Type | Key Findings |
| PaTu 8988t | Pancreatic Carcinoma | Induces apoptosis via the intrinsic pathway; activates caspase-9; decreases Bcl2 and Bad expression. nih.gov |
| Panc-1 | Pancreatic Carcinoma | Induces apoptosis via the intrinsic pathway; activates caspase-9. nih.gov |
| SW 480 | Colorectal Carcinoma | Does not induce apoptosis. nih.gov |
| HeLa | Cervical Cancer | Induces adhesion to fibronectin; inhibits colony formation; induces apoptosis. nih.gov |
| U-937 | Leukemia | Increases both early and late apoptosis. iiarjournals.orgplos.org |
| MDA MB 231 | Breast Cancer | Apoptosis is enhanced by plating on ECM components like laminin and fibronectin. science.gov |
| MCF7 | Breast Cancer | Apoptosis is enhanced by plating on ECM components like laminin and fibronectin. science.gov |
| SH-SY5Y | Neuroblastoma | Induces apoptosis and an initial phase of autophagy. mdpi.com |
Fibroblast models are crucial for understanding wound healing and tissue remodeling processes where apoptosis plays a significant role. Staurosporine is used to induce apoptosis in these models to study the signaling pathways involved. In one study, epidermal growth factor (EGF) was shown to block staurosporine-induced apoptosis in NR6WT fibroblasts expressing human EGF receptors. nih.gov This protective effect was mediated by the inhibition of caspase-3 activation and involved signaling pathways downstream of PI3K and Rac. nih.gov
The study of staurosporine's effects on osteoblasts provides insights into bone metabolism and diseases. In murine osteoblast MC3T3E-1 cells, staurosporine induces apoptosis through a molecular mechanism that involves the activation of JNK1 and caspase-3-like proteases. nih.govresearchgate.net It also increases the transcriptional activity of AP-1 and NF-κB. nih.govresearchgate.net Notably, the activity of caspase-1-like proteases is not significantly increased. nih.govresearchgate.net In osteosarcoma cells, treatment with 1 µM staurosporine for 24 hours reduced cell viability to 40% of control values and induced characteristic morphological changes of apoptosis, including chromatin condensation and internucleosomal DNA fragmentation. researchgate.net
Neutrophils are key players in the inflammatory response, and their apoptosis is critical for the resolution of inflammation. Research has shown that inflammatory neutrophils isolated from severely injured patients exhibit resistance to staurosporine-induced apoptosis. nih.gov This resistance is associated with the enhanced stabilization of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). nih.govnih.gov The stabilization of Mcl-1 impedes the downstream apoptotic pathways, including the translocation of pro-apoptotic proteins to the mitochondria. nih.gov This resistance is linked to the inhibition of caspases and the sustained activation of survival kinases like Akt. nih.gov
Cardiomyocyte apoptosis is implicated in various cardiac diseases. Staurosporine is used to induce apoptosis in cultured rat neonatal cardiac myocytes to investigate the underlying mechanisms. Studies have shown that staurosporine-induced apoptosis in these cells is a time- and concentration-dependent process. nih.gov The mechanism involves the activation of caspases, with a major role played by caspase-3. nih.gov This is evidenced by a five- to eight-fold increase in caspase activity and the appearance of the active form of caspase-3. nih.gov Conversely, the stress-activated protein kinase (SAPK/JNK) signaling pathway was found to be transiently inhibited by staurosporine in these cells. nih.gov
The table below details the key molecular events in staurosporine-treated cardiomyocytes.
| Parameter | Observation | Time Course |
| Apoptosis | Time- and concentration-dependent increase. | Evident with 0.25-1 µM staurosporine. nih.gov |
| Caspase Activity | Five- to eight-fold increase. | Peaks at 4-8 hours after stimulation. nih.gov |
| Caspase-3 | Activation confirmed by substrate specificity and immunocytochemistry. | Detected after staurosporine treatment. nih.gov |
| SAPK/JNK Activity | Rapid and transient inhibition. | Reduced at 10 and 30 minutes after treatment. nih.gov |
Ex Vivo Tissue Models
Ex vivo tissue models bridge the gap between in vitro cell culture and in vivo animal studies, offering a more physiologically relevant environment. A study utilizing an ex vivo mouse cornea model investigated the potential of staurosporine for treating Acanthamoeba keratitis. mdpi.com In this model, staurosporine was shown to prevent the adhesion and invasion of Acanthamoeba trophozoites into the corneal tissue. mdpi.com Proteomic analysis of the treated trophozoites revealed that staurosporine induced the overexpression and downregulation of proteins crucial for the infection pathways of Acanthamoeba. mdpi.com Importantly, at the concentration effective against the amoebae, staurosporine did not cause adverse effects on the corneal epithelium in this model. mdpi.com
Mouse Cornea Models for Parasitic Infections
Staurosporine has been investigated as a potential therapeutic agent for parasitic infections of the eye, specifically Acanthamoeba keratitis (AK), a severe ocular disease. In an ex vivo model using mouse corneas, staurosporine demonstrated significant efficacy against Acanthamoeba castellanii trophozoites. When mouse corneas were co-cultured with the parasites, treatment with staurosporine resulted in the elimination of the entire amoebic population and prevented their adhesion to and infection of the corneal epithelium. Morphological analysis of the treated trophozoites revealed alterations in their structure, and no healthy adherent parasites were observed on the corneal surface after staurosporine administration. These findings validate the use of the mouse cornea model for studying the pathogenesis of AK and for evaluating potential therapies like staurosporine. The study suggests that staurosporine could be a promising candidate for the development of new treatments for early-stage amoebic infections of the cornea.
Nasal Polyp Organ Cultures
The inhibitory effects of staurosporine on the development of nasal polyps have been explored using ex vivo nasal polyp organ cultures. This research model allows for the study of tissue responses in a controlled environment that mimics the in vivo state. In these cultures, staurosporine was shown to inhibit the production of vascular endothelial growth factor (VEGF), a key factor in angiogenesis and tissue remodeling in nasal polyps. Furthermore, in studies involving nasal polyp-derived fibroblasts (NPDFs), staurosporine attenuated the transforming growth factor-β1 (TGF-β1)-stimulated production of extracellular matrix proteins such as collagen type-I and fibronectin. It also reduced the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. These inhibitory effects were mediated by the modulation of the Smad 2 signaling pathway.
| Experimental Model | Key Findings with Staurosporine Treatment | Reference |
| Nasal Polyp Organ Cultures | Inhibition of VEGF production. | |
| Nasal Polyp-Derived Fibroblasts (NPDFs) | Attenuation of TGF-β1-stimulated production of Collagen Type-I and Fibronectin. | |
| Nasal Polyp-Derived Fibroblasts (NPDFs) | Reduction of α-smooth muscle actin (α-SMA) expression. | |
| Nasal Polyp-Derived Fibroblasts (NPDFs) | Modulation of the Smad 2 signaling pathway. |
Preclinical Animal Models
Staurosporine and its derivatives have been evaluated for their anti-tumor activity in various mouse models. In the context of glioblastoma, a derivative of staurosporine, CGP 41251, was found to inhibit the growth of human glioblastoma cell lines and xenografts in mice. Treatment with this compound led to an accumulation of cells in the G2-M phase of the cell cycle and inhibited CDC2 and CDK2 kinase activities. Staurosporine itself has been shown to be more effective in reducing the proliferation of glioma cell lines compared to non-glioma cell lines.
In models of mammary tumors, staurosporine demonstrated the ability to suppress the viability of HER2/neu-positive mammary cancer cells. Furthermore, in a HER2 inhibitor-resistant breast cancer model, a low-dose combination of staurosporine and the HER2 inhibitor lapatinib resulted in reduced mammary tumor growth in mice compared to treatment with either inhibitor alone.
| Tumor Model | Staurosporine or Derivative | Key Findings | Reference |
| Glioblastoma Xenografts | CGP 41251 (Staurosporine derivative) | Inhibited tumor growth; caused G2-M cell cycle arrest; inhibited CDC2 and CDK2 kinase activity. | |
| Mammary Tumor (HER2/neu+) | Staurosporine | Suppressed cell viability. | |
| Mammary Tumor (HER2 inhibitor-resistant) | Staurosporine (in combination with lapatinib) | Reduced tumor growth compared to single-agent treatment. |
The neuroprotective effects of staurosporine have been investigated in animal models of cerebral ischemia. In a gerbil model of ischemia, the administration of staurosporine before the ischemic event prevented neuronal damage in the CA1 subfield of the hippocampus in a dose-dependent manner. Similarly, in a rat ischemia model, staurosporine administered before the ischemic insult also prevented neuronal damage. However, the protective effect was not observed when staurosporine was administered after the recirculation period, suggesting that its therapeutic window is during the early stages of reperfusion. These findings point to the involvement of protein kinase C (PKC) in ischemic neuronal cell death. Another study in rats with basal forebrain lesions found that staurosporine attenuated amnesia and reversed the decrease in choline acetyltransferase activity, suggesting a role in reversing cholinergic neuronal deficits.
Proteomic Profiling Approaches
Activity-based proteome profiling (ABPP) is a powerful chemical proteomics technique used to identify the cellular targets of small molecule inhibitors like staurosporine. By using a clickable, affinity-based probe derived from staurosporine, researchers have been able to profile its potential cellular targets in situ in HepG2 cancer cells. This approach allows for the identification of proteins that interact with staurosporine in a complex cellular environment.
Another proteomic approach, the cellular thermal shift assay (CETSA) coupled with mass spectrometry, has been used to perform in-depth profiling of the thermal stability changes in the proteome induced by staurosporine. This method can identify direct and indirect targets of a compound by measuring changes in protein thermal stability upon ligand binding. In K562 cells, staurosporine treatment was found to alter the thermal stability of numerous proteins, including a large number of kinases, as well as non-kinase proteins involved in various signaling pathways.
Comparative Proteomic Analysis (e.g., in Acanthamoeba)
Comparative proteomic analysis has been instrumental in elucidating the molecular mechanisms underlying the effects of staurosporine on various organisms, including the opportunistic protozoan Acanthamoeba. Studies on Acanthamoeba castellanii have revealed significant alterations in the proteome following exposure to staurosporine, providing insights into its amoebicidal activity.
In a mass spectrometry-based proteomic approach, treatment of A. castellanii trophozoites with staurosporine led to the identification of 4566 proteins, with a notable number being differentially expressed. mdpi.com This analysis demonstrated that staurosporine induces both the overexpression and downregulation of proteins crucial for key infection pathways in Acanthamoeba. mdpi.comnih.govdoaj.orgresearchgate.net
A key finding from the proteomic analysis was the significant downregulation of several membrane protein kinases, such as the dual-specificity protein kinase shkB and serine/threonine-protein kinases. mdpi.com These kinases are known regulators of essential cellular processes in Acanthamoeba, including chemotaxis and phagocytosis. mdpi.com By inhibiting these proteins, staurosporine may diminish the pathogenicity and growth of the amoeba. mdpi.com
Furthermore, the analysis revealed the inhibition of cysteine protease, a protein implicated in tissue invasion and the encystation pathway of Acanthamoeba. mdpi.com Concurrently, approximately 16% of the total identified proteins were overexpressed. mdpi.com Staurosporine treatment also resulted in conformational changes to fundamental cytoskeletal proteins, actin and tubulin, in the trophozoites. mdpi.comnih.govdoaj.orgresearchgate.net
The following table summarizes the key proteins affected by staurosporine in Acanthamoeba castellanii as identified through comparative proteomic analysis.
| Protein Category | Specific Proteins/Families | Effect of Staurosporine | Implicated Biological Process |
| Protein Kinases | Dual specificity protein kinase shkB, Serine/threonine-protein kinases | Downregulation | Chemotaxis, Phagocytosis, Pathogenicity, Growth |
| Proteases | Cysteine protease | Downregulation | Tissue invasion, Encystation pathway |
| Cytoskeletal Proteins | Actin, Tubulin | Altered conformation | Cytoskeletal structure and function |
Structural Biology and Molecular Docking Studies
Structural biology and molecular docking have provided atomic-level insights into the interactions between staurosporine and its primary targets, protein kinases. These methodologies are crucial for understanding the basis of staurosporine's potent but non-selective inhibitory activity and for guiding the design of more specific kinase inhibitors.
Analysis of Kinase Pockets and Binding Interactions
Crystal structures of staurosporine in complex with various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), ZAP-70, and Fyn, have been resolved, revealing the intricate details of its binding within the ATP-binding pocket. nih.govdrugbank.comresearchgate.net Staurosporine's indolocarbazole core structure is a key feature that allows it to effectively compete with ATP. satoshi-omura.info
The binding of staurosporine to the kinase active site is characterized by a network of hydrogen bonds and extensive hydrophobic interactions. The lactam ring of staurosporine mimics the hydrogen-bonding interactions of the adenine (B156593) group of ATP, while the glycosyl group mimics the ribose moiety. satoshi-omura.info This molecular mimicry contributes to its broad-spectrum inhibitory activity against a wide range of kinases.
In the case of CDK2, the structure of the complex explains the tight, nanomolar binding affinity of staurosporine. nih.gov Similarly, the crystal structure of the ZAP-70 kinase domain complexed with staurosporine has highlighted unique features of its ATP-binding site that can be exploited for the design of more selective inhibitors. drugbank.com The large, hydrophobic bisindolylcarbazole ring system of staurosporine is surrounded by complementary surface areas within the cleft at the domain interface of the kinase. satoshi-omura.info
Structural analysis has also informed the development of staurosporine-based fluorescent probes for kinase profiling. By identifying solvent-exposed regions of the bound staurosporine, such as the 4'-methylamine moiety, researchers have been able to conjugate linker units for the attachment of fluorophores without significantly compromising binding affinity. nih.gov
Homology Modeling
In the absence of experimentally determined crystal structures, homology modeling, also known as comparative modeling, has been a valuable tool in staurosporine research. This computational technique constructs a three-dimensional model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein.
Homology modeling has been particularly useful for virtual screening applications aimed at identifying novel kinase inhibitors. Studies have explored the effectiveness of using homology models of protein kinases for docking studies with staurosporine. nih.gov One interesting finding is that for docking a ligand like staurosporine, a homology model of the target kinase created from a template structure that is co-crystallized with a similar ligand can sometimes yield better results than using an actual crystal structure of the target kinase that is either unliganded or bound to an unrelated ligand. nih.gov
This suggests that the conformation of the kinase active site induced by a bound, representative ligand is critical for accurate docking predictions. In docking studies involving eight different kinases, homology models created from staurosporine-bound template structures performed as well as or even better than crystal structures of the target kinases that were not complexed with staurosporine. nih.gov This underscores the potential of using carefully constructed homology models as reliable surrogates for experimental structures in the rational design and screening of kinase inhibitors.
Advanced Imaging Techniques in Staurosporine Research
Advanced imaging techniques have enabled researchers to visualize the dynamic cellular and molecular events induced by staurosporine in real-time and with high resolution. These methods provide a deeper understanding of the compound's effects on cell morphology, intracellular processes, and phenotypic responses.
One notable application is the use of label-free, non-invasive imaging to study the kinetics of staurosporine-induced cell death. For instance, the phenotypic response of HeLa cells to staurosporine has been investigated using automated microscopy that allows for continuous imaging over extended periods without the need for fluorescent labels, which can themselves be cytotoxic. nanolive.com This approach enables the detailed analysis of various cellular metrics, including confluence, cell compactness, and dry mass, as the cells respond to the compound. nanolive.com
Such imaging studies have revealed distinct phases in the cellular response to staurosporine. Initially, cells may exhibit a motile stress response, followed by a period of immobilization. nanolive.com These dynamic changes, which precede cell death, can be quantified to understand the kinetics of the drug's effect. nanolive.com
Inverted phase-contrast microscopy has also been employed to observe morphological changes, such as the rapid homotypic intercellular adhesion of U937 cells induced by staurosporine. nih.gov Furthermore, confocal microscopy, often coupled with fluorescent staining techniques like DAPI for DNA visualization, has been used to examine the structural effects of staurosporine on both target cells and in ex vivo models, such as the interaction of Acanthamoeba with corneal tissue. researchgate.net
While techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) are powerful tools for in vivo imaging in preclinical and clinical research, their direct application in fundamental staurosporine research is less commonly detailed in the literature, which tends to focus on cellular and microscopic imaging modalities. researchgate.net
Emerging Research Directions
Elucidating Novel Kinase and Non-Kinase Targets
Staurosporine is a prototypical ATP-competitive kinase inhibitor, known for its potent but non-selective inhibition of a wide range of protein kinases. wikipedia.org While its classical targets like Protein Kinase C (PKC), Protein Kinase A (PKA), and CaM Kinase II are well-documented, ongoing research continues to uncover novel kinase and, intriguingly, non-kinase targets. rndsystems.com This broad activity profile, once a limitation for its clinical use, has made it a valuable research tool for dissecting complex signaling pathways. wikipedia.org
Recent studies have identified Hormonally Up-regulated Neu-associated Kinase (HUNK) as a direct target. Staurosporine has been shown to inhibit the kinase activity of the full-length HUNK protein, which is implicated in HER2-positive breast cancer progression and resistance to targeted therapies. oncotarget.comsemanticscholar.org This discovery opens new avenues for therapeutic strategies in drug-resistant cancers. Another study using a staurosporine-based Capture Compound in the HepG2 human liver cell line identified one hundred kinases, showcasing the breadth of its interactome. researchgate.net
Beyond the kinome, research has revealed that staurosporine's effects are not limited to protein kinases. Proteome-wide thermal stability studies (CETSA) have shown that staurosporine treatment in intact cells significantly alters the stability of numerous non-kinase proteins. biorxiv.org Prominent examples include the GSK3B-interacting protein (GSKIP) and the retinoblastoma protein (RB1), a key cell cycle regulator. biorxiv.org Furthermore, ABCG2, an ATP-binding cassette (ABC) transporter associated with multidrug resistance, has been identified as another important non-kinase target for indolocarbazoles like staurosporine. titech.ac.jp These findings highlight a more complex mechanism of action than previously understood, involving the perturbation of multiple cellular signaling pathways beyond direct kinase inhibition.
Strategies for Enhancing Kinase Selectivity
The promiscuity of staurosporine, binding to a vast array of kinases with high affinity, has historically precluded its direct clinical application. wikipedia.orgchemicalprobes.org This lack of specificity has driven significant research into developing strategies to enhance the kinase selectivity of the staurosporine scaffold. The primary approach involves structure-based design, modifying the core indolocarbazole structure to favor binding to the ATP pocket of specific kinases while clashing with others.
A key strategy is the modification of the C7 position of the indolocarbazole core. Introducing functional groups at this position can create steric hindrance with the "gatekeeper" residue, a critical amino acid within the ATP-binding pocket that varies among kinases. nih.gov This approach has been successfully used to develop "staralogs," a new class of analog-sensitive (AS) kinase inhibitors. These engineered staurosporine derivatives are designed to be potent and highly selective for kinases that have been mutated to accommodate the modified inhibitor, a powerful tool for chemical genetics. nih.gov For instance, at a concentration of 1 µM, one staralog, Star 12, did not inhibit any single wild-type kinase by more than 80%, demonstrating remarkable selectivity compared to previous inhibitors. nih.gov
Another approach focuses on the sugar moiety of staurosporine. The specific interactions of the sugar can influence binding affinity and selectivity. nih.gov While synthetically challenging, modifications to the sugar portion offer another avenue for tuning the inhibitor's target profile. Systematic analysis has shown that despite its broad activity, staurosporine exhibits differential potency against various kinases; for example, protein kinases CK1 and CK2 are relatively resistant to its inhibition. researchgate.net Understanding the structural basis for this inherent differential sensitivity, such as the presence of bulky residues in the ATP-binding site of resistant kinases, can inform the rational design of more selective analogs. researchgate.net By exploiting these subtle differences in the architecture of kinase active sites, researchers aim to transform the broad-spectrum inhibitor into a precision tool.
Development of Staurosporine-Based Probes for Target Identification
The potent and broad-spectrum nature of staurosporine makes its scaffold an ideal starting point for the development of chemical probes to identify and profile kinase targets directly in complex biological systems. nih.gov These probes are engineered molecules that retain the core binding properties of staurosporine but are modified with additional functionalities for detection or capture.
Several types of staurosporine-based probes have been developed:
Affinity-Based Probes (AfBPs): These probes incorporate a reactive group (a "warhead") that forms a covalent bond with nearby residues in the target protein's binding site, alongside a "clickable" tag (like an alkyne or azide) for subsequent fluorescent labeling or biotinylation. nih.govrsc.org This allows for the in situ labeling and visualization of potential cellular targets in intact cells. nih.gov
Capture Compounds: These are trifunctional probes designed for Capture Compound Mass Spectrometry (CCMS). They consist of:
A selectivity function (the staurosporine core) that reversibly binds to target kinases.
A photoactivatable reactivity function that forms a permanent covalent bond with the target upon UV irradiation.
A sorting function (like biotin) that allows for the affinity-based isolation of the captured protein-probe complexes for identification by mass spectrometry. researchgate.netnih.gov
Fluorescent Probes: Staurosporine has been derivatized by attaching a fluorophore, such as fluorescein. nih.gov These fluorescent tools can be used in assays like fluorescence polarization to monitor the binding of inhibitors to the ATP site of a target kinase in real-time, making them useful for high-throughput screening of new kinase inhibitors. nih.gov
These probes have been instrumental in kinome profiling and drug discovery. For example, a staurosporine Capture Compound was used to isolate and identify 100 different kinases from the human liver-derived HepG2 cell line, providing a comprehensive profile of the city's kinome. nih.gov Similarly, clickable AfBPs have been successfully used for activity-based proteome profiling to map the potential cellular targets of staurosporine in cancer cells. nih.gov
| Probe Type | Key Features | Application Example | Reference(s) |
| Affinity-Based Probe (AfBP) | Electrophilic warhead for covalent bonding; Clickable tag for detection. | In situ proteome labeling of kinase targets in HepG2 cancer cells. | rsc.org, nih.gov |
| Capture Compound | Staurosporine core, photoactivatable crosslinker, and a sorting tag (e.g., biotin). | Profiling the kinome of HepG2 cells, identifying 100 kinases. | nih.gov, researchgate.net |
| Fluorescent Probe | Staurosporine core linked to a fluorophore (e.g., fluorescein). | Screening for ATP-competitive inhibitors of Protein Kinase A (PKA) via fluorescence polarization. | nih.gov |
Exploration of Combinatorial Approaches in Preclinical Models
Given its potent biological activity, particularly its ability to induce apoptosis, staurosporine and its derivatives have been investigated in combination with other therapeutic agents in preclinical models. nih.govnih.gov The rationale behind these combinatorial approaches is to enhance therapeutic efficacy, overcome drug resistance, or target cancer cells through multiple, synergistic mechanisms.
A significant area of this research involves combining staurosporine with targeted cancer therapies. For instance, in a HER2-positive breast cancer model that had developed resistance to the HER2 inhibitor lapatinib, staurosporine was shown to act synergistically with lapatinib. oncotarget.comnih.gov This combination restored sensitivity to HER2 inhibition, suggesting that pharmacological inhibition of staurosporine's other targets, such as HUNK, could be a viable strategy to combat drug resistance in HER2+ breast cancers. oncotarget.comsemanticscholar.org
The pro-apoptotic effects of staurosporine are also being leveraged in combination with agents that modulate other cellular pathways. In murine fibrosarcoma L929 cells, the combination of staurosporine with pseudolaric acid B (PAB), a compound that induces autophagy, was studied. The results showed that staurosporine inhibited the PAB-induced autophagy and instead promoted apoptosis, marked by the activation of caspase-3. researchgate.net This suggests that inhibiting survival pathways like autophagy can sensitize cancer cells to the apoptotic effects of staurosporine.
Furthermore, staurosporine has been found to enhance the efficiency of lentiviral vector transduction in human hematopoietic stem and progenitor cells by approximately two-fold. rndsystems.comresearchgate.net This finding is significant for gene therapy applications, where achieving a high level of gene modification is crucial. The combinatorial use of small molecules like staurosporine during the transduction process represents a promising method to improve the potential therapeutic benefit of gene therapy products. researchgate.net
Investigation of Staurosporine in Autophagy and Mitophagy Pathways
Recent research has uncovered a complex role for staurosporine in the regulation of cellular degradation pathways, specifically autophagy and mitophagy (the selective removal of mitochondria by autophagy). nih.gov While traditionally known as a potent inducer of apoptosis, staurosporine's influence on these survival and quality control mechanisms adds another layer to its biological activity. wikipedia.org
Studies in dopaminergic neuronal cells have shown that staurosporine can simultaneously activate both general autophagy and specific mitophagy. nih.gov This activation was found to be a neuroprotective response rather than a contributor to cell death. Pharmacological inhibition of autophagy significantly decreased cell viability, and blocking the PINK1-Parkin mitophagy pathway, which is linked to familial Parkinson's disease, dramatically increased staurosporine-induced cell death. nih.gov This suggests that in certain contexts, autophagy and mitophagy act as crucial survival mechanisms against staurosporine-induced stress.
Conversely, in other cellular models, staurosporine has been shown to inhibit autophagy. When used in combination with pseudolaric acid B (PAB) in L929 cells, staurosporine blocked the PAB-induced increase in autophagy markers like Beclin 1 and LC3-II, shifting the cellular response towards apoptosis. researchgate.net The interaction with key autophagy-regulating proteins appears to be central to these effects. For example, the protein kinase PINK1, a master regulator of mitophagy, has been shown to interact directly with Beclin1 to regulate autophagy. nih.gov In response to staurosporine, PINK1 protects against apoptosis by preventing the pro-apoptotic cleavage of Beclin1, thereby modulating the switch between autophagy and apoptosis. nih.gov These findings indicate that staurosporine can either promote or inhibit autophagy depending on the cellular context and the interplay with key regulatory proteins.
Understanding Context-Dependent Cellular Responses to Staurosporine
The cellular response to staurosporine is not uniform but is highly dependent on the specific cell type, concentration, and the status of various signaling pathways. wikipedia.orgnih.gov While widely used to induce apoptosis, its effects can range from cell cycle arrest to aggregation and even survival pathway activation, highlighting a remarkable context-dependency.
For example, staurosporine is a potent inducer of apoptosis via the intrinsic pathway in pancreatic carcinoma cell lines PaTu 8988t and Panc-1. nih.gov However, in the colorectal cancer cell line SW 480, it failed to induce apoptosis under the same conditions, demonstrating clear cell-type specificity. nih.gov Similarly, at lower concentrations, staurosporine can induce cell cycle arrest at either the G1 or G2/M phase, depending on the cell line. wikipedia.orgiiarjournals.org This arrest is often accompanied by changes in the expression and phosphorylation status of key cell cycle regulators and survival kinases like Erk and Akt. iiarjournals.orgnih.gov
An unexpected cellular response is the induction of homotypic cellular aggregation. In U937 monocytic cells, staurosporine was found to activate rapid cell-cell adhesion at concentrations below those required to induce cell death. nih.gov This effect was specific to staurosporine and not shared by other structurally related or unrelated kinase inhibitors. The aggregation was dependent on the activation of multiple kinase pathways, including PKC, ERK, and p38. nih.gov
Furthermore, under conditions where caspase activity is compromised, staurosporine can induce an alternative form of programmed cell death called necroptosis. plos.org This process is dependent on the kinase activity of RIPK1 and MLKL. This finding identifies a novel mechanism of staurosporine-induced cell death and suggests its potential therapeutic application in apoptosis-resistant cancers. plos.org The diverse outcomes of staurosporine treatment underscore the importance of the cellular context in determining its ultimate biological effect.
Biosynthetic Engineering for Diversified Indolocarbazole Production
The potent biological activities of staurosporine and other indolocarbazole alkaloids have spurred significant interest in generating novel derivatives with improved properties, such as enhanced selectivity or novel functions. oup.compnas.org Biosynthetic engineering, which involves the genetic manipulation of the biosynthetic pathways in producing microorganisms, has emerged as a powerful tool to achieve this diversification. nih.gov
The biosynthetic gene clusters for staurosporine (sta) and the related indolocarbazole rebeccamycin (reb) have been identified and characterized in actinomycete strains. titech.ac.jpoup.com These clusters contain the genes encoding the enzymes responsible for synthesizing the indolocarbazole core from tryptophan, as well as for tailoring reactions like glycosylation and methylation. wikipedia.orgnih.gov By expressing these gene clusters, or combinations of genes from different clusters, in a heterologous host like Streptomyces albus, researchers can create novel metabolic pathways. pnas.org
This "combinatorial biosynthesis" approach has successfully generated a diverse array of new indolocarbazole compounds. Key achievements include:
Generation of New Analogs: By inactivating specific genes in the staurosporine biosynthetic cluster (spc), researchers have produced new derivatives, including streptocarbazoles with unique N-glycosidic linkages and promising cytotoxic activity against cancer cell lines. asm.orgnih.gov
Altering Glycosylation: The glycosyltransferase enzyme (StaG) has shown flexibility in the sugar donor it can use. By providing genes for the biosynthesis of different sugars (e.g., L-rhamnose, L-olivose), engineers have successfully attached these novel sugars to the indolocarbazole core, creating new glycosylated derivatives. nih.gov
Pathway Dissection and Reconstitution: The entire biosynthetic pathways for staurosporine and rebeccamycin have been dissected and reconstituted in a heterologous host. pnas.orgnih.gov This allows for precise control over the production process and facilitates the targeted generation of specific intermediates and final products.
These engineered pathways not only expand the chemical diversity of the indolocarbazole family but also provide deeper insights into their complex biosynthesis, paving the way for the creation of next-generation therapeutic agents. nih.govasm.org
Pharmacological Tool Development for Specific Biological Pathways
Staurosporine's immense potency as a kinase inhibitor, while beneficial, is coupled with a significant lack of specificity, making it a challenging tool for dissecting the roles of individual kinases within complex signaling networks. researchgate.netdigitellinc.com This inherent promiscuity has been the primary driver for the development of staurosporine analogs, aiming to refine its broad activity into highly selective pharmacological instruments for probing specific biological pathways. nih.govnih.gov
The initial challenge was to create derivatives with a preference for certain kinase families. A notable success in this area was the synthesis of compounds with increased selectivity for Protein Kinase C (PKC) over other kinases. nih.govnih.gov By modifying the staurosporine scaffold, researchers were able to develop analogs that, while still interacting with a range of kinases, showed a clear preference for PKC, thereby allowing for more targeted studies of its function in cellular processes. nih.govnih.gov
One such derivative, CGP 41251 (Midostaurin), demonstrates this principle. While staurosporine inhibits PKC with an IC50 of 6.0 nM, it is non-selective. nih.gov CGP 41251, however, was developed to have a greater degree of selectivity. Although its potency for PKC is reduced (IC50 of 50 nM), it is significantly less effective against other kinases, such as cyclic AMP-dependent protein kinase and S6 kinase, making it a more precise tool for investigating PKC-related pathways. nih.gov Another key analog, UCN-01 (7-hydroxystaurosporine), also exhibits relative selectivity for PKC and has been instrumental in studying its role in cell cycle control and apoptosis. nih.govnih.govcaymanchem.com
The following table details the inhibitory concentrations (IC50) of Staurosporine and its derivative CGP 41251 against various protein kinases, highlighting the increased selectivity of the analog.
| Compound | Protein Kinase C (PKC) | cAMP-dependent Protein Kinase (PKA) | S6 Kinase | EGF Receptor Tyrosine Kinase |
|---|---|---|---|---|
| Staurosporine | 6.0 nM | - | - | - |
| CGP 41251 | 50 nM | 2,400 nM | 5,000 nM | 3,000 nM |
Data sourced from: International Journal of Cancer nih.gov
A more sophisticated approach to harnessing the staurosporine scaffold has been its use in analog-sensitive (AS) kinase technology. nih.govnih.govresearchgate.net This powerful chemical-genetic technique allows for the highly specific inhibition of a single kinase in a biological system. ucsf.edu The method involves engineering a kinase of interest by mutating a key "gatekeeper" residue in its ATP-binding pocket to a smaller amino acid, creating an enlarged pocket. ucsf.edu
Researchers then designed staurosporine-based inhibitors, termed "staralogs," that are synthetically modified to be too bulky to fit into the ATP-binding pocket of wild-type (WT) kinases. nih.govnih.govacs.org However, these staralogs fit perfectly into the engineered pocket of the AS kinase, allowing for its potent and highly specific inhibition without affecting other kinases in the cell. nih.govresearchgate.net This strategy transforms the promiscuous staurosporine framework into a precision tool, enabling researchers to dissect the specific function of an individual kinase in a signaling pathway with high temporal and spatial control. nih.govacs.org This development represents a significant leap from simply improving selectivity to achieving true bio-orthogonality, where the inhibitor only interacts with its intended engineered target. nih.govnih.gov
The evolution from the broad-spectrum activity of staurosporine to the targeted inhibition achieved with derivatives like CGP 41251 and the highly specific staralogs illustrates a clear trajectory in pharmacological tool development. These advancements allow for a more nuanced and precise investigation of complex biological signaling pathways.
The table below summarizes key Staurosporine derivatives and their significance as pharmacological tools.
| Compound Name | Primary Target(s) / Application | Significance in Pharmacological Tool Development |
|---|---|---|
| CGP 41251 (Midostaurin) | Protein Kinase C (PKC) | An early-generation analog with improved selectivity for the PKC family over other kinases. nih.govnih.gov |
| UCN-01 (7-hydroxystaurosporine) | Protein Kinase C (PKC), Chk1 | A derivative with relative selectivity for PKC, used to study cell cycle checkpoints and apoptosis. nih.govcaymanchem.comnih.gov |
| Staralogs | Engineered Analog-Sensitive (AS) Kinases | A class of inhibitors designed to be inactive against wild-type kinases but potent against specifically mutated kinases, enabling highly specific pathway analysis. nih.govnih.govresearchgate.net |
Q & A
Q. How is staurosporine used to induce apoptosis in cell culture studies?
Staurosporine is commonly applied at concentrations ranging from 100–500 nM to trigger apoptosis. Cell viability is typically assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or lactate dehydrogenase (LDH) release to quantify cytotoxicity. For example, in PC12 cells, 500 nM staurosporine reduced viability by ~60% within 24 hours, validated via dose-response curves . Controls such as vehicle (e.g., DMSO) and untreated samples are critical to isolate compound-specific effects .
Q. What are the standard protocols for assessing staurosporine’s kinase inhibition?
Kinase inhibition is evaluated using in vitro kinase assays with purified enzymes (e.g., PKC, PKA) and ATP-competitive substrates. Activity is quantified via radioactivity-based methods (e.g., γ-³²P-ATP incorporation) or fluorescence polarization. Staurosporine’s IC₅₀ values vary widely (nM to µM) depending on kinase isoform, necessitating parallel controls with selective inhibitors (e.g., herbimycin for Src kinases) .
Q. How should researchers determine the optimal staurosporine concentration for a new cell line?
Conduct dose-response experiments using a logarithmic concentration range (e.g., 1 nM–1 µM). Calculate IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism). For apoptosis studies, validate with caspase-3/7 activation assays or Annexin V staining to confirm mechanistic specificity .
Advanced Research Questions
Q. How can staurosporine’s off-target kinase cross-reactivity be mitigated in experimental design?
Combine staurosporine with isoform-specific kinase inhibitors (e.g., gefitinib for EGFR) or use genetic approaches (e.g., siRNA knockdown) to isolate target pathways. Phospho-specific antibodies (e.g., anti-ASK1 [phospho T838]) can validate downstream signaling changes via flow cytometry or Western blot . Additionally, computational modeling (e.g., parameter fitting for Bcl-2 family proteins) helps distinguish direct from indirect effects .
Q. What strategies address contradictions in staurosporine’s reported IC₅₀ values across studies?
Variability arises from differences in kinase sources (recombinant vs. endogenous), ATP concentrations, and assay conditions. Standardize protocols using commercially validated kinase kits (e.g., Eurofins KinaseProfiler) and report ATP levels (e.g., Km-adjusted assays). Cross-validate findings with orthogonal methods, such as thermal shift assays or cellular kinome profiling .
Q. How can staurosporine be integrated into combination therapy models for cancer research?
Pre-treat cells with pathway-specific inhibitors (e.g., Wnt-3a peptide) to modulate staurosporine’s effects. For example, Wnt-3a (100 ng/mL) reduced staurosporine-induced cytotoxicity by 30% in PC12 cells, suggesting synergistic/antagonistic interactions . Use kinetic modeling (e.g., ordinary differential equations) to predict drug interactions and optimize dosing schedules .
Q. What methods ensure reproducibility in staurosporine batch-to-batch variability?
Source staurosporine from certified suppliers (e.g., Sigma-Aldrich, Tocris) and document lot numbers. Verify activity via kinase inhibition assays (e.g., PKCα IC₅₀ ≈ 2–5 nM) and characterize purity via HPLC. Store aliquots at −80°C in anhydrous DMSO to prevent degradation .
Methodological Notes
- Data Analysis : Use ANOVA with post-hoc tests (e.g., Newman-Keuls) for multi-group comparisons in viability assays .
- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) for experimental replication, including detailed supplementary methods .
- Contradiction Resolution : Systematically review kinase assay conditions and cellular contexts when reconciling conflicting data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
